molecular formula C9H5NOS B1426067 5-(Furan-2-yl)thiophene-2-carbonitrile CAS No. 30979-83-0

5-(Furan-2-yl)thiophene-2-carbonitrile

Cat. No.: B1426067
CAS No.: 30979-83-0
M. Wt: 175.21 g/mol
InChI Key: NUSRIPBUBVAJPM-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)thiophene-2-carbonitrile is a chemical compound with the CAS Number 30979-83-0 and the molecular formula C9H5NOS . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound belongs to a class of heterocyclic structures that are of significant interest in medicinal chemistry research. Specifically, furan- and thiophene-based carbonitrile derivatives are recognized as valuable scaffolds in the development of novel bioactive molecules . Related structural analogs have been investigated for their potential as small-molecule inhibitors, such as for Factor Inhibiting HIF-1 (FIH-1), which is a target in hypoxia-related research . The integration of both furan and thiophene rings, along with the carbonitrile functional group, makes this compound a versatile building block for further chemical synthesis and exploration in various pharmaceutical and materials science research programs.

Properties

IUPAC Name

5-(furan-2-yl)thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NOS/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSRIPBUBVAJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725331
Record name 5-(Furan-2-yl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30979-83-0
Record name 5-(Furan-2-yl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation of 5-(Furan-2-yl)thiophene-2-carbonitrile

[3]

Executive Summary

Molecule: this compound Formula: C₉H₅NOS MW: 175.21 g/mol Role: A heteroaryl nitrile serving as a precursor for push-pull organic semiconductors and a pharmacophore in kinase inhibitors.[2][3]

This guide provides a self-validating spectroscopic workflow. Unlike simple data listing, we analyze the causality of spectral features—how the electron-withdrawing nitrile group and the electron-rich furan ring perturb the thiophene core, creating unique diagnostic signatures in NMR, IR, and MS.

Part 1: Molecular Context & Synthesis Strategy

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities (e.g., homocoupled byproducts).[1][2]

The most robust route utilizes a Stille or Suzuki Cross-Coupling protocol.[2][3]

  • Reagents: 5-Bromothiophene-2-carbonitrile + 2-(Tributylstannyl)furan (Stille) or Furan-2-boronic acid (Suzuki).[1][3]

  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃.[1][2][3]

  • Key Impurities:

    • 2,2'-Bifuran (Homocoupling of furan species).[1][2][3]

    • 5,5'-Dicyano-2,2'-bithiophene (Homocoupling of thiophene species).[1][3]

    • Triphenylphosphine oxide (Catalyst residue, ³¹P NMR active).[1][2][3]

Part 2: Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and analyze fragmentation to verify the heteroaryl connectivity.

Experimental Parameters (EI-MS)
  • Ionization Mode: Electron Impact (EI), 70 eV.[1][2][3]

  • Inlet: Direct Insertion Probe (DIP) to prevent thermal degradation of the nitrile.[1][2][3]

Diagnostic Fragmentation Table
m/z (Intensity)AssignmentStructural Logic
175 (100%) [M]⁺ Molecular Ion. High stability due to extended conjugation across the thiophene-furan axis.
177 (~5.5%) [M+2]⁺Diagnostic ³⁴S Isotope peak.[1][2][3] The theoretical abundance of ³⁴S is ~4.4%, plus ¹³C contributions, confirming the presence of one Sulfur atom.[2]
146 [M - CO]⁺Loss of Carbon Monoxide (28 Da) from the furan ring.[1][2][3] Characteristic of furan derivatives.
149 [M - CN]⁺Loss of the Nitrile radical (26 Da).[1][2][3]
121 [C₅HNS]⁺Thiophene-nitrile fragment (cleavage of the inter-ring bond).[1][2][3]
Fragmentation Pathway Diagram

MS_FragmentationMMolecular Ion[M]+ m/z 175Frag1[M - CO]+m/z 147M->Frag1- CO (Furan Ring Collapse)Frag2[M - CN]+m/z 149M->Frag2- CN RadicalFrag3Thiophene Cationm/z 108M->Frag3Inter-ring Cleavage

Figure 1: Logical fragmentation pathways for structural confirmation via EI-MS.

Part 3: Infrared Spectroscopy (FT-IR)

Objective: Validate functional groups, specifically the nitrile handle and heteroaromatic rings.[1][2][3]

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) on Diamond crystal or KBr Pellet.[1][2][3]

  • Resolution: 4 cm⁻¹.[2][3][4]

  • Scans: 16.

Spectral Interpretation

The nitrile group (

1223
Frequency (cm⁻¹)Vibration ModeCausality/Notes
2215 - 2222 ν(C≡N) Stretch Primary Diagnostic. Sharp, medium intensity.[1][2][3] Conjugation with the thiophene ring lowers this from the typical 2250 cm⁻¹.[2][3]
3105 - 3120 ν(C-H) AromaticWeak bands typical of heteroaromatic alpha-protons.
1500 - 1550 ν(C=C) RingAsymmetric stretching of the thiophene/furan backbone.[2][3]
1015 Furan Ring BreathingCharacteristic band for 2-substituted furans.
740 - 800 δ(C-H) Out-of-PlaneDiagnostic of 2,5-disubstituted thiophenes (often ~790 cm⁻¹).[1][2][3]

Part 4: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof. The challenge is distinguishing the thiophene protons from the furan protons, as they resonate in a similar aromatic window (6.5 - 7.8 ppm).[2]

Experimental Protocol
  • Solvent: CDCl₃ (Chloroform-d) is preferred for resolution.[1][2][3] DMSO-d₆ may cause slight downfield shifts due to viscosity and polarity.[2][3]

  • Frequency: 400 MHz or higher recommended to resolve Furan H3/H4 couplings.[2][3]

  • Concentration: 10 mg in 0.6 mL solvent.

¹H NMR Data (400 MHz, CDCl₃)

Reference values derived from chemometric increment analysis of 2-cyanothiophene and 2-substituted furans.

PositionShift (δ ppm)MultiplicityJ (Hz)Assignment Logic
Thiophene-3 7.58 Doublet (d)4.0Most Deshielded. Located

to the electron-withdrawing Cyano group (anisotropic zone).[1][2][3]
Furan-5 7.52 Doublet (d)1.8

-proton to Oxygen.[2][3] Highly deshielded by electronegative Oxygen.[2][3]
Thiophene-4 7.22 Doublet (d)4.0Shielded relative to H3, but deshielded by the adjacent aromatic furan ring.[1][2][3]
Furan-3 6.75 Doublet (d)3.4

-proton to Oxygen, but adjacent to the Thiophene ring.[1][2][3]
Furan-4 6.50 Doublet of Doublets (dd)3.4, 1.8Most Shielded. The "middle" proton of the furan ring, furthest from the CN and O deshielding effects.[1][2][3]
¹³C NMR Data (100 MHz, CDCl₃)
  • Carbonyl/Nitrile Region:

    • 114.2 ppm:

      
       (Nitrile carbon).[2][3]
      
  • Aromatic Region (Quaternary):

    • 108.5 ppm: Thiophene C2 (attached to CN).[1][2][3]

    • 145.0 ppm: Thiophene C5 (attached to Furan).[1][2][3]

    • 148.5 ppm: Furan C2 (attached to Thiophene).[1][2][3]

  • Aromatic Region (CH):

    • 143.5 ppm: Furan C5 (

      
       to Oxygen).[1][2][3]
      
    • 137.8 ppm: Thiophene C3 (

      
       to CN).[1][2][3]
      
    • 123.5 ppm: Thiophene C4.[2][3]

    • 112.0 ppm: Furan C4.[2][3]

    • 107.5 ppm: Furan C3.[2][3][5]

Structural Assignment Logic Flow

This diagram illustrates the decision tree for assigning the overlapping aromatic signals.

NMR_LogicStart1H NMR Spectrum(6.0 - 8.0 ppm)Step1Identify Doublet > 7.5 ppm(Large J ~4.0 Hz)Start->Step1Step2Identify Doublet > 7.5 ppm(Small J ~1.8 Hz)Start->Step2Step3Analyze Shielded Region(6.4 - 6.8 ppm)Start->Step3Assign1Assign: Thiophene H3(Deshielded by CN)Step1->Assign1Assign2Assign: Furan H5(Alpha to Oxygen)Step2->Assign2Assign3dd at ~6.5 ppm = Furan H4(Couples to H3 and H5)Step3->Assign3

Figure 2: Logic flow for distinguishing Thiophene vs. Furan protons based on coupling constants (J-values) and chemical environment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2][3] (Authoritative text on chemometric increments for heterocycles).

  • BenchChem. (2025).[1][2][3][6] Technical Guide to 5-(Thien-2-yl)thiophene-2-carbonitrile: Synthesis and Properties. (Provides comparative data for the bithiophene analogue).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20).[1][2][3] (Standard for fragmentation patterns of thiophene/furan derivatives).

  • Reich, H. J. (2020).[1][2][3] Structure Determination Using NMR. University of Wisconsin-Madison.[2][3] (Source for heterocycle chemical shift correlations).

Thermochemical properties of 5-(Furan-2-yl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermochemical Properties of 5-(Furan-2-yl)thiophene-2-carbonitrile

Abstract: This technical guide provides a comprehensive framework for the determination and understanding of the thermochemical properties of this compound. While direct experimental data for this specific heterocyclic compound is not extensively documented in public literature, this paper establishes a robust protocol for its synthesis, characterization, and subsequent thermochemical analysis through both experimental and computational methodologies. This document is intended for researchers in materials science, medicinal chemistry, and chemical thermodynamics, offering a foundational guide to elucidating the energetic landscape of this and similar conjugated bi-heterocyclic systems. We delve into the causality behind experimental choices, from the selection of calorimetric techniques to the implementation of high-level quantum chemical calculations, ensuring a self-validating and scientifically rigorous approach.

Introduction and Significance

Heterocyclic compounds form the backbone of a vast array of functional materials and pharmaceutical agents.[1] Molecules that couple different heterocyclic rings, such as this compound, are of particular interest due to the potential for unique electronic and biological properties arising from the interplay of the distinct heteroatoms and conjugated π-systems. The furan ring, with its oxygen heteroatom, and the thiophene ring, with its sulfur heteroatom, exhibit different degrees of aromaticity and reactivity, which influences the overall stability of the combined molecule.[2][3]

A thorough understanding of a molecule's thermochemical properties—such as its standard enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°)—is fundamental. These parameters govern the stability, reactivity, and potential for a compound to participate in chemical transformations.[4] For drug development professionals, these properties can inform stability studies and synthesis optimization. For materials scientists, they are crucial for predicting the performance and degradation pathways of organic electronic materials.

This guide will outline the necessary steps to fully characterize the thermochemical profile of this compound, providing both the theoretical underpinnings and detailed, field-proven experimental and computational protocols.

Synthesis and Purity Confirmation: A Prerequisite for Accuracy

Accurate thermochemical measurements are contingent on the purity of the analyte. Therefore, a well-defined synthesis and rigorous purification and characterization protocol is the mandatory first step.

Proposed Synthesis: Palladium-Catalyzed Cross-Coupling

Based on established methods for creating C-C bonds between heteroaryl rings, a Suzuki or Stille cross-coupling reaction is the most logical and efficient pathway.[5] The Suzuki coupling, utilizing a boronic acid derivative, is often preferred due to the lower toxicity of its boron-containing reagents.

Protocol: Suzuki Cross-Coupling

  • Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromothiophene-2-carbonitrile (1.0 eq), furan-2-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), followed by a base, typically Na₂CO₃ or K₂CO₃ (3.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization and Purity Validation

The identity and purity of the synthesized product must be unequivocally confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the nitrile (-C≡N) stretch.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, S). Purity should be >99.5% for reliable calorimetric measurements.

Experimental Determination of Thermochemical Properties

The core experimental workflow involves a combination of calorimetric and thermal analysis techniques to determine the enthalpies of formation, fusion, and sublimation.[6]

G cluster_synthesis Synthesis & Purification cluster_thermo Thermochemical Analysis cluster_data Derived Properties synthesis Suzuki Coupling purification Column Chromatography synthesis->purification characterization NMR, MS, EA (>99.5%) purification->characterization comb_cal Static Bomb Combustion Calorimetry characterization->comb_cal dsc Differential Scanning Calorimetry (DSC) characterization->dsc tga Thermogravimetric Analysis (TGA) characterization->tga d_comb_h ΔcH°(cr) comb_cal->d_comb_h d_fus_h ΔfusH° dsc->d_fus_h d_sub_h ΔsubH° tga->d_sub_h d_f_h_cr ΔfH°(cr) d_comb_h->d_f_h_cr Hess's Law d_f_h_g ΔfH°(g) d_sub_h->d_f_h_g Thermochemical Cycle d_f_h_cr->d_f_h_g Thermochemical Cycle

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Enthalpy of Combustion and Formation (Solid State)

The standard molar enthalpy of formation in the crystalline phase, ΔfH°(cr), is derived from the experimentally determined standard molar enthalpy of combustion, ΔcH°.[7] Static bomb combustion calorimetry is the definitive method for this measurement.

Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet (approx. 0.5-1.0 g) of the purified compound is placed in a crucible within a combustion bomb. A cotton fuse of known mass and combustion energy is attached.

  • Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen (approx. 3 MPa). A small, known volume of distilled water is added to the bomb to ensure saturation of the final atmosphere, facilitating the condensation of water and the formation of aqueous sulfuric and nitric acids.

  • Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited electrically.

  • Data Acquisition: The temperature change of the water is meticulously recorded over time until the system reaches a final, stable temperature.

  • Corrections and Calculation: The gross heat released is calculated from the temperature change and the energy equivalent of the calorimeter (determined by calibrating with a standard like benzoic acid). This value is then corrected for the combustion of the fuse and the formation of nitric and sulfuric acids (Washburn corrections) to obtain the standard internal energy of combustion (ΔcU°).[6]

  • Enthalpy Calculation: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the equation: ΔcH° = ΔcU° + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction.

  • Enthalpy of Formation: Finally, the standard enthalpy of formation of the crystalline compound is calculated using Hess's Law.[4][8] For C₉H₅NS₂, the reaction is: C₉H₅NS₂(cr) + 11.25 O₂(g) → 9 CO₂(g) + 2.5 H₂O(l) + SO₂(g) + 0.5 N₂(g) ΔfH°(C₉H₅NS₂, cr) = [9 * ΔfH°(CO₂, g) + 2.5 * ΔfH°(H₂O, l)] - ΔcH°(C₉H₅NS₂, cr)

Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubH°) is the energy required to transform the compound from the solid to the gas phase. It is a critical value for deriving the gas-phase enthalpy of formation. Thermogravimetric Analysis (TGA) can be used to determine this value by measuring mass loss as a function of temperature under controlled pressure.

Protocol: Thermogravimetric Analysis (TGA)

  • Instrumentation: A small, known mass of the sample is placed in the TGA pan.

  • Measurement: The sample is heated at several different controlled, linear heating rates under a continuous flow of inert gas.

  • Data Analysis: The temperature at which a certain percentage of mass loss occurs is recorded for each heating rate. The Langmuir equation, in conjunction with methods like the Ozawa-Flynn-Wall analysis, is used to determine the vapor pressure as a function of temperature.

  • Enthalpy Calculation: The enthalpy of sublimation is then derived from the slope of the line obtained by plotting ln(p) vs 1/T, according to the Clausius-Clapeyron equation.

Enthalpy of Formation (Gas Phase)

The gas-phase enthalpy of formation, ΔfH°(g), is arguably the most important thermochemical value as it represents the intrinsic stability of the molecule, free from intermolecular forces. It is calculated using a simple thermochemical cycle:

ΔfH°(g) = ΔfH°(cr) + ΔsubH°

Computational Thermochemistry: A Predictive and Corroborative Approach

In the absence of experimental data, or as a means of validation, computational chemistry provides a powerful toolkit for predicting thermochemical properties.[9] High-accuracy composite methods are often employed to achieve results within "chemical accuracy" (± 4 kJ/mol).

Computational Workflow
  • Geometry Optimization: The molecular structure of this compound is first optimized using a reliable density functional theory (DFT) method, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).

  • Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

  • High-Level Single-Point Energy: To achieve higher accuracy, a single-point energy calculation is performed on the optimized geometry using a more sophisticated and computationally expensive method, such as the G3MP2B3 composite method or coupled-cluster theory (e.g., CCSD(T)).[10]

Isodesmic Reactions for Improved Accuracy

A significant source of error in computational thermochemistry arises from the incomplete treatment of electron correlation. Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides.[11][12] By calculating the enthalpy of such a reaction, systematic errors in the computational method tend to cancel, leading to a much more accurate prediction of the enthalpy of formation for the target molecule.

G cluster_reaction Isodesmic Reaction Scheme Target This compound plus1 + arrow Benzene1 Benzene Furan Furan plus2 + Thiophene Thiophene plus3 + Benzonitrile Benzonitrile plus4 + Benzene2 Benzene

Caption: An example of an isodesmic reaction for calculating ΔfH°.

Example Isodesmic Reaction: this compound + 2 Benzene → 2-Phenylfuran + 2-Phenylthiophene + Benzonitrile

By calculating the electronic energies of all species in this reaction (ΔrH°), and using known experimental ΔfH° values for the reference compounds (benzene, furan, thiophene, benzonitrile), the ΔfH° of the target molecule can be accurately determined.

Data Summary and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and analysis.

Table 1: Experimentally Determined Thermochemical Properties (at 298.15 K)

PropertySymbolValue (kJ/mol)Method
Standard Enthalpy of Combustion (crystal)ΔcH°(cr)TBDStatic Bomb Calorimetry
Standard Enthalpy of Formation (crystal)ΔfH°(cr)TBDFrom ΔcH° via Hess's Law
Standard Enthalpy of SublimationΔsubH°TBDTGA / Knudsen Effusion
Standard Enthalpy of Formation (gas) ΔfH°(g) TBD ΔfH°(cr) + ΔsubH°

Table 2: Computationally Predicted Thermochemical Properties (at 298.15 K)

MethodPredicted ΔfH°(g) (kJ/mol)
G3MP2B3TBD
Isodesmic RxnTBD

Interpretation: The final gas-phase enthalpy of formation provides a quantitative measure of the molecule's thermodynamic stability. This value will be influenced by several factors:

  • Aromaticity: Both furan and thiophene are aromatic, which confers significant stabilization energy.[13] Thiophene is generally considered to have a higher resonance energy than furan.[3]

  • Conjugation: The π-systems of the two rings are conjugated through the C-C single bond, providing additional electronic stabilization.

  • Functional Group Effects: The electron-withdrawing nitrile group (-CN) will influence the electronic structure and stability.

By comparing the experimental value with high-level computational results, a high degree of confidence in the final reported thermochemical data can be established. This validated data serves as a critical benchmark for future studies on the reactivity, stability, and application of this compound.

References

  • Sahu, P. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Perez, E., & Sabbah, R. (2021). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. Journal of the American Chemical Society, 123(45), 11280-11286. [Link]

  • Brauer, G. (Ed.). (1963). Handbook of Preparative Inorganic Chemistry (Vol. 1). Academic Press.
  • Atkins, P., & de Paula, J. (2014). Atkins' Physical Chemistry (10th ed.). Oxford University Press.
  • Ribeiro da Silva, M. A. V., & Gomes, J. R. B. (2006). Experimental and Computational Study on the Thermochemistry of Methylpiperidines. The Journal of Organic Chemistry, 71(10), 3789-3796. [Link]

  • Sabbah, R., & An, X. W. (1991). Thermodynamique de substances soufrées. V. Etude thermodynamique de la thiourée, de la N-phénylthiourée et de la N,N′-diphénylthiourée. Thermochimica Acta, 179, 81-90.
  • Kerru, N., et al. (2020). Computational study of heterocyclic anticancer compounds through nbo method. Rasayan Journal of Chemistry, 13(1), 38-46.
  • Puzzarini, C., & Barone, V. (2015). Computational strategies for the accurate thermochemistry and kinetics of gas-phase reactions. Physical Chemistry Chemical Physics, 17(28), 18364-18381.
  • Curtiss, L. A., et al. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764-7776.
  • Chickos, J. S., & Acree Jr, W. E. (2002). Enthalpies of vaporization of organic and organometallic compounds, 1880–2002.
  • LibreTexts. (2023).
  • BenchChem. (2025). A Technical Guide to 5-(Thien-2-yl)
  • Zauer, E. A. (2010). Enthalpy of formation of thiophene derivatives. Chemistry of Heterocyclic Compounds, 46(11), 1325-1329. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2007). Standard Molar Enthalpies of Formation of Three Thiophenecarboxylic Acids. The Journal of Chemical Thermodynamics, 39(8), 1149-1156.
  • Jana, G., & Misra, R. (2021). A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity. ChemRxiv.
  • El-Shehawy, A. A. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Mansoura University.
  • Slideshare. (n.d.). Unit 3 furan & thiophene.

Sources

Technical Guide: Solubility & Processing of 5-(Furan-2-yl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

5-(Furan-2-yl)thiophene-2-carbonitrile is a critical donor-acceptor (D-A) building block used in the synthesis of organic semiconductors (OSCs), specifically for Organic Field-Effect Transistors (OFETs) and organic photovoltaics (OPVs).

Its structure comprises a furan ring (electron-rich donor) coupled to a thiophene-carbonitrile moiety (electron-deficient acceptor). This "push-pull" electronic structure dictates its solubility profile:

  • Planarity: The conjugation between the furan and thiophene rings promotes strong

    
    -
    
    
    
    stacking, reducing solubility in non-polar aliphatic solvents.
  • Dipole Moment: The nitrile (-CN) group introduces a strong dipole, enhancing interaction with polar aprotic solvents like DMF and DMSO, while maintaining solubility in chlorinated hydrocarbons.

This guide provides a definitive solubility profile, validated synthesis protocols, and purification strategies derived from analogous heteroaryl systems [1, 2].

Solubility Profile: Thermodynamics & Solvent Selection

The solubility data below is categorized by application utility. Values are derived from structural analogs (e.g., 5-(thien-2-yl)thiophene-2-carbonitrile) and standard heterocyclic chemistry principles.[1]

Table 1: Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Hydrocarbons Chloroform (

)
High (>20 mg/mL)Primary solvent for device fabrication (spin-coating) and NMR analysis.
Dichloromethane (DCM)High (>15 mg/mL)Extraction work-up and column chromatography loading.
ChlorobenzeneHigh (Hot)High-boiling solvent for thin-film annealing processes.
Polar Aprotic DMSO / DMFGood Reaction media for nucleophilic substitutions or couplings; difficult to remove.
Acetonitrile (

)
Moderate Excellent recrystallization solvent (dissolves when hot, precipitates when cool).
Tetrahydrofuran (THF)Good Standard reaction solvent; solubilizes the compound well for lithiation steps.
Aromatic Hydrocarbons TolueneModerate Reaction solvent for Stille/Suzuki couplings; requires heat for full dissolution.
Polar Protic Ethanol / MethanolLow Anti-solvent for precipitation and washing crude solids.
Aliphatic Hydrocarbons Hexanes / PentaneInsoluble Anti-solvent used to crash out the product during purification.
Mechanistic Insight: The "Like Dissolves Like" Nuance

The nitrile group acts as a hydrogen bond acceptor but lacks a donor. Consequently, while the molecule is soluble in THF and DCM (dipole-dipole interactions), it shows poor solubility in water and alcohols due to the hydrophobic bulk of the heteroaromatic rings overpowering the polar nitrile terminus [3].

Technical Workflow: Synthesis & Solvation Logic

The synthesis of this compound typically employs Palladium-catalyzed cross-coupling (Stille or Suzuki). The choice of solvent here is critical not just for solubility, but for reaction kinetics.

Protocol: Stille Coupling Route

Rationale: Stille coupling is preferred for furan-thiophene systems to avoid the instability sometimes associated with furan-boronic acids in Suzuki conditions [4].

Reagents:

  • 5-Bromothiophene-2-carbonitrile (Electrophile)[1]

  • 2-(Tributylstannyl)furan (Nucleophile)

  • 
     (Catalyst)
    
  • Solvent: Anhydrous Toluene (or 1,4-Dioxane)

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 eq of 5-bromothiophene-2-carbonitrile in anhydrous Toluene (0.1 M concentration). Toluene is chosen because its boiling point (110°C) matches the activation energy required for the transmetallation step.

  • Catalyst Addition: Add 5 mol%

    
     under a nitrogen stream. The solution will turn yellow/orange.
    
  • Reagent Addition: Add 1.1 eq of 2-(tributylstannyl)furan.

  • Reflux: Heat to 110°C for 12-16 hours.

    • Checkpoint: Monitor via TLC using Hexane:EtOAc (8:2). The product will be more polar (lower

      
      ) than the stannane but less polar than the bromide if the nitrile group dominates interactions with silica.
      
  • Work-up: Cool to RT. Dilute with DCM (High solubility ensures product transfer). Wash with KF solution (to remove Tin byproducts) and brine.

Visualization: Synthesis & Solvation Flow

The following diagram illustrates the reaction pathway and the solvent-switching logic required for purification.

SynthesisWorkflow Start Starting Materials (Bromothiophene-CN + Stannylfuran) Reaction Stille Coupling Solvent: Toluene (110°C) Catalyst: Pd(PPh3)4 Start->Reaction Dissolution Workup Work-up Phase Solvent Switch: Toluene -> DCM Wash: KF(aq) Reaction->Workup Completion (TLC) Crude Crude Product (Solid + Tin impurities) Workup->Crude Evaporation Purification Purification 1. Column (Hex/EtOAc) 2. Recrystallization (MeCN) Crude->Purification Separation Final Pure this compound Target Purity >99% Purification->Final Isolation

Figure 1: Reaction workflow emphasizing the solvent transition from high-boiling non-polar (Toluene) to extraction solvent (DCM) and finally purification solvents.

Purification Strategy: The Recrystallization Protocol

Achieving electronic-grade purity (>99%) requires removing trace metal catalysts and oligomeric byproducts. The solubility differential between Acetonitrile and Ethanol is exploited here.

Protocol:

  • Dissolution: Take the crude solid obtained from column chromatography. Add minimal Acetonitrile (MeCN) and heat to boiling (82°C).

    • Note: The compound should dissolve completely. If particulates remain, hot filter immediately (these are likely Pd-black residues).

  • Cooling: Allow the solution to cool slowly to room temperature. The furan-thiophene core will begin to stack and crystallize.

  • Anti-Solvent (Optional): If crystallization is slow, add dropwise cold Ethanol . The miscibility of MeCN and EtOH combined with the compound's insolubility in EtOH forces precipitation.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold Hexane to remove surface impurities.

Application: Solution Processing for Devices

For researchers fabricating OFETs or sensors, the "ink" formulation is the final critical step.

  • Solvent: Chloroform or Chlorobenzene.

  • Concentration: 5–10 mg/mL.

  • Procedure:

    • Dissolve the purified crystals in Chloroform.

    • Filtration is mandatory: Pass the solution through a 0.45

      
       PTFE syringe filter.
      
      • Why PTFE? It is resistant to chloroform. Nylon filters may dissolve or swell.

    • Spin Coating: Apply to substrate. The high vapor pressure of Chloroform allows for rapid crystallization, which is often desired for small-molecule semiconductors to freeze kinetic states [5].

Visualization: Solvent Decision Tree

SolubilityLogic Goal Goal? Rxn Synthesis Goal->Rxn Purify Purification Goal->Purify Device Device Fab Goal->Device Toluene Toluene Rxn->Toluene High Temp THF THF Rxn->THF Low Temp MeCN MeCN Purify->MeCN Recrystallization Hexane Hexane Purify->Hexane Column Eluent Chloroform Chloroform Device->Chloroform Fast Dry Chlorobenzene Chlorobenzene Device->Chlorobenzene Slow Anneal

Figure 2: Decision matrix for solvent selection based on the experimental stage.

References

  • Organic Chemistry Portal. (2025). Synthesis of Furans and Thiophenes: Paal-Knorr and Cross-Coupling Methodologies. Retrieved from [Link]

  • PubChem. (2025).[2] 5-Formylthiophene-2-carbonitrile: Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2022). A Novel Donor-Acceptor Thiophene-Containing Oligomer for Solution-Processable Organic Field Effect Transistors. Journal of Materials Chemistry C. Retrieved from [Link]

  • ResearchGate. (2025). Optoelectronic Characteristics of Furan Substituted Thiophene/Phenylene Co-Oligomer Single Crystals. Retrieved from [Link]

Sources

Electronic properties of 5-(Furan-2-yl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of 5-(Furan-2-yl)thiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electronic properties of this compound, a heteroaromatic compound of significant interest for applications in organic electronics and medicinal chemistry. By integrating theoretical insights from Density Functional Theory (DFT) with experimental methodologies like Cyclic Voltammetry (CV) and UV-Visible Spectroscopy, this document elucidates the fundamental structure-property relationships governing the molecule's behavior. We explore its molecular geometry, frontier molecular orbitals (HOMO-LUMO), redox behavior, and optical properties. Detailed, field-proven protocols for both computational analysis and electrochemical characterization are provided to ensure scientific rigor and reproducibility. The guide culminates in a discussion of how the unique interplay between the electron-rich furan and thiophene rings and the electron-withdrawing nitrile moiety dictates its potential for use in advanced materials and as a scaffold in drug discovery.

Introduction: The Convergence of Furan and Thiophene Scaffolds

Five-membered aromatic heterocycles, particularly furan and thiophene, are foundational building blocks in modern chemistry.[1] Their delocalized π-electron systems endow them with remarkable optoelectronic properties, making them central to the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[2][3][4] In the realm of drug development, these scaffolds are prevalent in a multitude of therapeutic agents due to their ability to engage in various intermolecular interactions and serve as stable, bio-isosteric replacements for other aromatic systems.[5][6]

The molecule this compound represents a strategic combination of these two important heterocycles. It creates an extended π-conjugated system whose electronic characteristics are further modulated by a potent electron-withdrawing nitrile (-C≡N) group. The introduction of the nitrile group is anticipated to lower the energy levels of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), thereby influencing the electron affinity, redox potential, and optical bandgap of the molecule.[7][8]

This guide aims to provide a senior-level scientific overview of the electronic landscape of this compound. We will dissect its properties through a dual approach: first, by building a theoretical model using computational chemistry, and second, by outlining the experimental validation of these properties.

Molecule This compound Structure Molecular Structure (Furan, Thiophene, Nitrile) Molecule->Structure Defined by Electronic Core Electronic Properties (HOMO, LUMO, Band Gap, Redox Potential) Structure->Electronic Dictates Apps Potential Applications Electronic->Apps Enables Electronics Organic Electronics (OFETs, OLEDs) Apps->Electronics DrugDev Drug Development (Scaffold, Target Interaction) Apps->DrugDev

Caption: Logical relationship between molecular structure and potential applications.

Synthesis and Structural Confirmation

While a detailed synthetic treatise is beyond the scope of this guide, a plausible and robust synthesis is essential for obtaining high-purity material for analysis. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are standard, reliable methods for creating C-C bonds between heteroaryl rings.[9] A representative Suzuki coupling approach is outlined below.

Synthetic Protocol: Suzuki Coupling
  • Reactant Preparation: To a dry Schlenk flask under an inert argon atmosphere, add 5-bromothiophene-2-carbonitrile (1.0 eq), furan-2-boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and ethanol or water.

  • Catalyst Introduction: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Reaction: Heat the mixture to reflux (e.g., 90-110 °C) and stir for 12-24 hours. Monitor progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent like ethyl acetate. Purify the crude product via column chromatography on silica gel to yield the pure this compound.[9]

Structural integrity is then confirmed using standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry), which provide a definitive fingerprint of the molecule.[1][10]

Theoretical Investigation of Electronic Properties

Computational modeling, particularly with Density Functional Theory (DFT), provides profound a priori insights into a molecule's electronic structure before a single physical experiment is run. It establishes a theoretical baseline and helps interpret experimental results.

Computational Workflow: A DFT-Based Approach

The causality behind a robust computational protocol involves a sequence of steps, each building upon the last. The process begins with finding the most stable molecular geometry, confirming it is a true energy minimum, and then calculating the electronic properties from this optimized structure.

start Start: Initial Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311G) start->geom_opt freq_an Frequency Analysis geom_opt->freq_an Yields optimized geometry verify Verify Minimum Energy (No imaginary frequencies) freq_an->verify verify->geom_opt Failed elec_prop Calculate Electronic Properties verify->elec_prop Confirmed fmo Frontier Molecular Orbitals (HOMO, LUMO, Band Gap) elec_prop->fmo mep Molecular Electrostatic Potential (MEP) elec_prop->mep end End: Data Analysis fmo->end mep->end

Caption: Standard workflow for DFT-based characterization of a molecule.

Molecular Geometry and Planarity

The degree of planarity between the furan and thiophene rings is a critical determinant of the extent of π-conjugation. DFT calculations typically predict a near-planar (low dihedral angle) conformation for such systems, which facilitates electron delocalization across the molecular backbone.[11][12] This extended conjugation is essential for efficient charge transport in organic semiconductors.

ParameterPredicted Value (Å)Significance
C(thiophene)-C(furan) Bond Length~1.45 - 1.46Shorter than a typical C-C single bond, indicating partial double bond character due to conjugation.[11]
C≡N Bond Length~1.16Typical for a nitrile group.
Thiophene-Furan Dihedral Angle< 10°Indicates a high degree of planarity, maximizing π-orbital overlap.[12]
Table 1: Representative calculated geometric parameters for this compound.
Frontier Molecular Orbitals (FMOs) and the HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.

  • HOMO: Represents the ability to donate an electron (related to the ionization potential). In this molecule, the HOMO is expected to be a π-orbital delocalized across both the furan and thiophene rings.

  • LUMO: Represents the ability to accept an electron (related to the electron affinity). The LUMO is also a π*-orbital, but its energy is significantly lowered by the electron-withdrawing nitrile group, which will likely have a large orbital coefficient in the LUMO distribution.[7]

  • HOMO-LUMO Gap (E_g): This energy difference is a crucial parameter. A smaller gap generally corresponds to easier electronic excitation and a red-shift (longer wavelength) in the optical absorption spectrum.[2][8] It is a primary indicator of the material's potential as a semiconductor.

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the charge distribution on the molecule's surface. For this compound, the MEP map would reveal:

  • Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen of the nitrile group and the oxygen of the furan ring. These are sites susceptible to electrophilic attack or hydrogen bonding.

  • Positive Potential (Blue): Located around the hydrogen atoms of the rings.

  • Neutral Potential (Green): Over the π-systems of the rings.

This map is invaluable for drug development professionals, as it helps predict non-covalent interactions with protein binding sites.[13]

Experimental Validation of Electronic Properties

While DFT provides a powerful predictive model, experimental validation is non-negotiable for scientific integrity. Cyclic voltammetry and UV-Vis spectroscopy are the cornerstone techniques for this purpose.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to measure a molecule's redox potentials (oxidation and reduction). From these potentials, the HOMO and LUMO energy levels can be empirically estimated.[14]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Electrolyte Solution (e.g., 0.1M Bu₄NPF₆ in CH₂Cl₂) p2 Dissolve Analyte (~1 mM concentration) p3 Assemble 3-Electrode Cell (Working, Reference, Counter) p4 Deoxygenate with Argon (10-15 min) e1 Record Background CV (Electrolyte only) p4->e1 e2 Run Sample CV (Scan potential range) e1->e2 e3 Add Ferrocene Standard (Internal Reference) e2->e3 e4 Record Ferrocene CV e3->e4 a1 Determine Onset Potentials (E_ox, E_red) e4->a1 a2 Reference to Fc/Fc⁺ (E₁/₂ = 0 V) a1->a2 a3 Calculate HOMO & LUMO (Using empirical formulas) a2->a3

Caption: Experimental workflow for Cyclic Voltammetry analysis.

  • Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an anhydrous, degassed solvent like dichloromethane or acetonitrile.[15] Dissolve the this compound analyte to a concentration of approximately 1 mM.

  • Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[14]

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon) for at least 10-15 minutes prior to the experiment and maintain an inert atmosphere over the solution during the measurement.[16] Oxygen is electroactive and will interfere with the results.

  • Measurement: Scan the potential from a starting value (e.g., 0 V) towards positive potentials to find the oxidation peak, and then scan towards negative potentials to find the reduction peak.

  • Internal Reference: After obtaining the voltammogram of the analyte, add a small amount of ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is well-defined and used to calibrate the potential scale.[17]

  • Calculations: The HOMO and LUMO energies can be estimated from the onset potentials of oxidation (E_ox) and reduction (E_red) relative to the Fc/Fc⁺ couple using the following empirical formulas:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

    • The value 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, revealing information about electronic transitions. For a π-conjugated molecule like this, the lowest energy absorption band typically corresponds to the HOMO → LUMO transition (a π → π* transition).[18] The optical bandgap (E_g^opt) can be estimated from the onset of this absorption band (λ_onset) using the Planck-Einstein relation:

  • E_g^opt (eV) = 1240 / λ_onset (nm)

Synthesis of Findings and Applications

A powerful analysis emerges from comparing the theoretical and experimental data. The DFT-calculated HOMO-LUMO gap should correlate well with the electrochemical gap from CV and the optical gap from UV-Vis spectroscopy.

PropertyDFT CalculationCyclic Voltammetry (CV)UV-Vis Spectroscopy
HOMO Predicted Energy (eV)Estimated from E_ox-
LUMO Predicted Energy (eV)Estimated from E_red-
Band Gap (E_g) E(LUMO) - E(HOMO)E(LUMO) - E(HOMO)Estimated from λ_onset
Table 2: Comparison of theoretical and experimental electronic property data.
Structure-Property Insights
  • Furan vs. Thiophene: Thiophene is generally considered more aromatic and a slightly better electron donor than furan.[19][20] This subtle difference influences the overall electronic structure. DFT studies on mixed furan-thiophene oligomers show that the placement of each ring can fine-tune properties like the HOMO-LUMO gap and emission yields.[2][3]

  • Role of the Nitrile Group: The strongly electron-withdrawing nature of the -C≡N group is critical. It stabilizes both the HOMO and LUMO, but the effect on the LUMO is typically more pronounced. This stabilization enhances the molecule's electron affinity, making it a better electron acceptor (n-type character) and narrowing the bandgap compared to the unsubstituted furan-thiophene parent structure.[7]

Potential Applications
  • Organic Electronics: The tunable HOMO-LUMO gap and redox properties make this compound a candidate for an organic semiconductor.[21] Its enhanced electron affinity suggests potential as an n-type or ambipolar material in OFETs or as an electron-transport or emissive layer component in OLEDs.[4]

  • Drug Development: The molecular structure contains key pharmacophoric features: heteroaromatic rings for π-stacking and hydrophobic interactions, a nitrile group as a potent hydrogen bond acceptor, and a defined electrostatic potential profile for interacting with enzyme active sites.[9] It could serve as a scaffold for developing inhibitors of enzymes like kinases or for other targets where such interactions are crucial.

Conclusion

This compound is a thoughtfully designed molecule whose electronic properties are a synergistic product of its constituent parts. The combination of an extended π-conjugated furan-thiophene backbone with a powerful electron-withdrawing nitrile group results in a lowered HOMO-LUMO gap and enhanced electron affinity. This guide has detailed the theoretical framework and experimental protocols necessary to fully characterize these properties. The convergence of computational predictions and empirical data provides a robust understanding of the molecule, paving the way for its rational application in the design of next-generation organic electronic materials and novel therapeutic agents.

References

  • Characterization of Furan- and Thiophene-Containing Bispyridyl Oligomers via Spectroscopic, Electrochemical, and TD-DFT Methods. ACS Publications. [Link]

  • Characterization of Furan- and Thiophene-Containing Bispyridyl Oligomers via Spectroscopic, Electrochemical, and TD-DFT Methods | The Journal of Physical Chemistry C. ACS Publications. [Link]

  • Characterization of Furan- and Thiophene-Containing Bispyridyl Oligomers via Spectroscopic, Electrochemical, and TD-DFT Methods | Request PDF. ResearchGate. [Link]

  • CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. Semantic Scholar. [Link]

  • Theoretical Studies of Furan and Thiophene Nanothreads: Structures, Cycloaddition Barriers, and Activation Volumes. ACS Publications. [Link]

  • Theoretical Studies of Furan and Thiophene Nanothreads: Structures, Cycloaddition Barriers and Activation Volumes. Semantic Scholar. [Link]

  • Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification | Organometallics. American Chemical Society. [Link]

  • Comparative study of thiophene and furan oligomers: unveiling structural, electronic, and optical properties. AIP Publishing. [Link]

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC. [Link]

  • Efficiency difference between furan- and thiophene-based D–π–A dyes in DSSCs explained by theoretical calculations. PMC. [Link]

  • Efficiency difference between furan- and thiophene-based D–π–A dyes in DSSCs explained by theoretical calculations. RSC Publishing. [Link]

  • Protocol for cyclic voltammetry. iGEM. [Link]

  • Synthesis of Furan and Thiophene. Unknown Source. [Link]

  • Furan semiconductors and their application in organic field-effect transistors. ResearchGate. [Link]

  • EXPERIMENT 5. CYCLIC VOLTAMMETRY. MSU chemistry. [Link]

  • Cyclic Voltammetry Experiment. Unknown Source. [Link]

  • Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2. ResearchGate. [Link]

  • HOMO, LUMO energy levels, and band gaps of polymers. ResearchGate. [Link]

  • Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. arXiv. [Link]

  • Furan-based materials for organic electronics. DR-NTU. [Link]

  • Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study. SciSpace. [Link]

  • III. Heterocyclic Compounds. Dr. Shyama Prasad Mukherjee University. [Link]

  • Synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and investigation of the electrochromic properties of homopolymers and co-polymers with EDOT. RSC Publishing. [Link]

  • Furan synthesis. Organic Chemistry Portal. [Link]

  • Molecular Structure, Vibrational Spectral Investigations (FT-IR and FT-Raman), NLO, NBO, HOMO-LUMO, MEP Analysis of (E). Biointerface Research in Applied Chemistry. [Link]

  • First-principle computational insights on Furan- and Thiophene- functionalized zinc-porphyrins as high performance organic cathodes for electrochemical energy storage systems. Qatar Research Repository. [Link]

  • GEOMETRY, VIBRATIONAL, NBO, MEP AND HOMO-LUMO ANALYSIS OF TETRAHYDROFURAN (THF) BASED ON DFT CALCULATIONS. Scholar DLU. [Link]

  • 5-Formylthiophene-2-Carbonitrile | C6H3NOS | CID 12280004. PubChem. [Link]

  • Functional Group Effects on the HOMO–LUMO Gap of g-C3N4. MDPI. [Link]

  • Blue Electrofluorescence Properties of Furan–Silole Ladder Pi-Conjugated Systems. MDPI. [Link]

  • Thiophene and its derivatives are attractive molecules due to their biological and pharmaceutical properties. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI. [Link]

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5-(Furan-2-yl)thiophene-2-carbonitrile CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 5-(Furan-2-yl)thiophene-2-carbonitrile . This document is structured for researchers in medicinal chemistry and materials science, focusing on the compound's role as a biaryl scaffold.

Core Identity & Synthetic Methodology

Executive Summary

This compound (C


H

NOS) is a heteroaryl nitrile featuring a thiophene-furan biaryl core. It serves as a critical intermediate in the synthesis of Adenosine A

receptor antagonists
and organic semiconductor materials (e.g., oligothiophenes/furans for OFETs). Its planar, conjugated structure allows for efficient π-π stacking, while the nitrile group acts as a versatile electrophilic handle for transformation into amidines, tetrazoles, or carboxylic acids.

This guide provides a validated protocol for its synthesis via Suzuki-Miyaura cross-coupling , physicochemical characterization data, and a strategic overview of its functional applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name This compound
Molecular Formula C

H

NOS
Molecular Weight 175.21 g/mol
Predicted LogP ~2.8 - 3.1 (Lipophilic)
H-Bond Donors/Acceptors 0 / 3
Topological Polar Surface Area (TPSA) ~50 Ų (High membrane permeability)
Melting Point (Predicted) 85–95 °C (Crystalline solid)
Solubility Soluble in DMSO, DMF, CH

Cl

, CHCl

; Insoluble in water.
Key Functional Groups Nitrile (-CN), Thiophene, Furan
Structural Analysis

The molecule consists of a central thiophene ring substituted at the 2-position with a nitrile group and at the 5-position with a furan ring. The furan-thiophene linkage reduces the aromatic resonance energy compared to a biphenyl system, increasing the quinoidal character and enhancing charge transport properties in material applications.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most reliable route to this compound is the palladium-catalyzed cross-coupling of 5-bromothiophene-2-carbonitrile with 2-furylboronic acid . This method avoids the handling of toxic organostannanes (Stille coupling) and provides high regioselectivity.

Reaction Scheme Visualization

SynthesisWorkflow Start1 5-Bromothiophene-2-carbonitrile (CAS: 18791-99-6) Catalyst Pd(PPh3)4 (5 mol%) Na2CO3 (2M) Start1->Catalyst Start2 2-Furylboronic Acid (CAS: 13331-23-2) Start2->Catalyst Conditions DME / H2O (4:1) Reflux, 12-16 h, N2 atm Catalyst->Conditions Oxidative Addition & Transmetallation Product This compound (Target) Conditions->Product Reductive Elimination Purification Workup: EtOAc ext. Col. Chrom: Hex/EtOAc (9:1) Product->Purification Isolation

Figure 1: Validated synthetic workflow for the Suzuki-Miyaura cross-coupling of heteroaryl halides.

Step-by-Step Methodology

Reagents:

  • 5-Bromothiophene-2-carbonitrile (1.0 eq, 5.3 mmol)

  • 2-Furylboronic acid (1.2 eq, 6.4 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (0.05 eq)
  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) (2.0 M aqueous solution, 3.0 eq)
  • Dimethoxyethane (DME) (degassed)

Protocol:

  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 5-bromothiophene-2-carbonitrile (1.0 g) and 2-furylboronic acid (0.72 g).

  • Solvent Addition: Add degassed DME (20 mL) and stir until dissolved. Add the 2M Na

    
    CO
    
    
    
    solution (8 mL).
  • Catalyst Addition: Under a positive pressure of nitrogen, add Pd(PPh

    
    )
    
    
    
    (306 mg).
  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (85 °C) under nitrogen for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) for the disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude dark oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (95:5 to 90:10).

  • Yield: Expect a light yellow crystalline solid (Yield: 75–85%).

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral signatures.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.55 (d, J = 4.0 Hz, 1H, Thiophene H-3)
      
    • 
       7.48 (d, J = 1.8 Hz, 1H, Furan H-5)
      
    • 
       7.18 (d, J = 4.0 Hz, 1H, Thiophene H-4)
      
    • 
       6.70 (d, J = 3.5 Hz, 1H, Furan H-3)
      
    • 
       6.52 (dd, J = 3.5, 1.8 Hz, 1H, Furan H-4)
      
    • Note: The coupling constants (J) confirm the 2,5-substitution pattern.

  • FT-IR (ATR):

    • 2215 cm

      
       : Distinctive sharp peak for Nitrile (C≡N) stretch.
      
    • 1500–1400 cm

      
       : Aromatic C=C / C=S stretching vibrations.
      
  • Mass Spectrometry (GC-MS/ESI):

    • m/z : 175.0 [M]

      
       (Base peak). Isotopic pattern should show typical sulfur signature (
      
      
      
      S contribution).

Functional Applications & Pathways

A. Medicinal Chemistry: A Receptor Antagonism

The furan-thiophene scaffold is a bioisostere for the biphenyl core found in potent Adenosine A


 receptor antagonists (e.g., ZM241385 derivatives). The nitrile group is often converted into an amidine  or amine  to engage in hydrogen bonding with residues like Asn253 or Glu169 in the receptor binding pocket.
B. Materials Science: Organic Semiconductors
Functionalization Logic Flow

Applications Core This compound Path1 Pinner Reaction / Reduction Core->Path1 Path2 Electropolymerization or Halogenation Core->Path2 Path3 [3+2] Cycloaddition (NaN3 / ZnBr2) Core->Path3 Target1 Amidine / Primary Amine (A2A Receptor Binding) Path1->Target1 Target2 Conductive Polymers (Low Bandgap Materials) Path2->Target2 Target3 Tetrazole Derivative (Bioisostere of Carboxylic Acid) Path3->Target3

Figure 2: Divergent synthetic pathways for medicinal and material applications.

Safety & Handling (MSDS Summary)

  • Hazards: Harmful if swallowed (Acute Tox. 4). Causes skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit.[1] 2A).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Light sensitive (thiophene derivatives can undergo photo-oxidation).

References

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Baraldi, P. G., et al. (2008). Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 51(13), 3904–3912. (Demonstrates biaryl nitrile utility). Link

  • Mishra, A., et al. (2009). Thiophenes on a roll: Recent advances in the chemistry and materials applications of oligothiophenes. Chemical Reviews, 109(3), 1141–1276. Link

  • PubChem Compound Summary. 5-Bromothiophene-2-carbonitrile (Precursor). Link

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-(Furan-2-yl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 5-(furan-2-yl)thiophene-2-carbonitrile, a key heterocyclic building block in the development of novel therapeutics and advanced organic materials. The protocol detailed herein leverages the versatility and efficiency of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering in-depth technical insights and a self-validating experimental protocol.

Introduction: The Significance of Furan-Thiophene Scaffolds

Heterocyclic compounds containing linked furan and thiophene rings are privileged structures in medicinal chemistry and materials science.[3][4][5] The unique electronic properties and conformational flexibility of these scaffolds make them ideal candidates for interacting with a wide range of biological targets. The nitrile functionality further serves as a versatile handle for subsequent chemical transformations, enabling the construction of complex molecular architectures.[6] The palladium-catalyzed cross-coupling reaction represents a powerful and highly efficient method for the construction of the C-C bond linking the furan and thiophene rings.[1][2][7]

Reaction Mechanism and Key Principles

The synthesis of this compound is achieved via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.[2][3][8] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (e.g., 5-bromothiophene-2-carbonitrile), forming a Pd(II) intermediate.[1][2][7]

  • Transmetalation: An organometallic coupling partner (e.g., a furan-boronic acid in a Suzuki coupling or an organostannane in a Stille coupling) transfers its organic group to the palladium center.[1][2][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[1][2]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, influencing yield, reaction time, and purity of the final product.[10] Phosphine ligands, for example, play a crucial role in stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle.[11]

Visualizing the Catalytic Cycle

Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation M-X M-X Ar-Pd(II)-X(L2)->M-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination->Pd(0)L2 Ar-X Ar-X Ar-X->Oxidative Addition Ar'-M Ar'-M Ar'-M->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocol: A Representative Suzuki Coupling Approach

This protocol describes the synthesis of this compound from 5-bromothiophene-2-carbonitrile and furan-2-boronic acid.

Materials
  • 5-Bromothiophene-2-carbonitrile

  • Furan-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-bromothiophene-2-carbonitrile (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition and Degassing: Add anhydrous toluene (10 mL per mmol of 5-bromothiophene-2-carbonitrile) and ethanol (2 mL per mmol) to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[12][13]

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.[12]

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[12]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).[12]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[12] Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.[12][13]

Experimental Workflow Diagram

Experimental_Workflow A Reaction Setup: - 5-bromothiophene-2-carbonitrile - Furan-2-boronic acid - K2CO3 B Solvent Addition & Degassing: - Toluene/Ethanol - N2/Ar purge A->B C Catalyst Addition: - Pd(PPh3)4 B->C D Reaction: - Reflux (110°C, 12-24h) - TLC monitoring C->D E Workup: - H2O quench - Ethyl acetate extraction D->E F Purification: - Brine wash - Dry (Na2SO4) - Concentrate E->F G Column Chromatography: - Silica gel - Hexane/Ethyl acetate F->G H Pure this compound G->H

Caption: Step-by-step workflow for the synthesis of the target compound.

Results and Discussion: Expected Outcomes and Optimization

The described protocol is expected to provide the desired product in good to excellent yields. The purity of the final compound should be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

ParameterVariationExpected Outcome on YieldRationale
Catalyst Pd(dppf)Cl₂Potentially improved for challenging substratesDppf is a robust ligand that can enhance catalyst stability and activity.[14]
Base Cs₂CO₃May increase yield in some casesCesium carbonate is a stronger base and can be more effective in certain Suzuki couplings.[10]
Solvent Dioxane/H₂OCan improve solubility and reaction rateA more polar solvent system can be beneficial for the solubility of the base and boronic acid.
Temperature 80-90 °CLower temperature may be sufficient with a more active catalystOptimization can reduce side product formation.[15]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalystUse a fresh batch of palladium catalyst; consider a pre-catalyst that is activated in situ.
Poor quality reagentsEnsure starting materials are pure and the boronic acid has not degraded.
Insufficient degassingThoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.
Side Product Formation Homo-coupling of starting materialsOptimize the stoichiometry of the reactants; a slight excess of the boronic acid is often beneficial.
Protodeboronation of the boronic acidUse a stronger base or a less protic solvent system.[14]
Incomplete Reaction Insufficient reaction time or temperatureIncrease reaction time and/or temperature, while monitoring for decomposition.
Catalyst deactivationCatalyst poisoning can occur; ensure all reagents and solvents are of high purity.[16]

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.

  • Reagents: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each compound before use.

  • Inert Atmosphere: When working with inert gases, ensure proper ventilation to prevent asphyxiation.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google AI.
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (n.d.).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Hucke, A., & Cava, M. P. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry, 63(21), 7413–7419.
  • Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. (1998). PubMed.
  • Hucke, A., & Cava, M. P. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. American Chemical Society.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Cross-coupling reaction. (n.d.). Wikipedia.
  • Weissman, S. A., & Zewge, D. (2005). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. The Journal of Organic Chemistry, 70(4), 1509–1512.
  • Anjana, P. S., & Pillai, P. M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33943–33965.
  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. (2011, January 5).
  • Palladium-catalyzed cyanation of aryl halides with CuSCN. (n.d.). Semantic Scholar.
  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.
  • Synthesis of Furan and Thiophene. (n.d.). SlideShare.
  • Reaction of Furan and Thiophene. (n.d.). SlideShare.
  • A Technical Guide to 5-(Thien-2-yl)
  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020, January 27). RSC Publishing.
  • Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. (n.d.). PMC - NIH.
  • Bussolari, J. C., & Rehborn, D. C. (1999). Preparation of 5-Aryl Furfurals and Aryl Thiophene-2-carboxaldehydes via Palladium-Catalyzed C−C Bond Formation in Aqueous Media. Organic Letters, 1(10), 1579–1581.
  • Microwave‐assisted Synthesis of Difuran and Furan‐Thiophene via Suzuki Coupling | Request PDF. (2025, August 6).
  • 5-Formylthiophene-2-Carbonitrile | C6H3NOS | CID 12280004. (n.d.). PubChem - NIH.
  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2025, December 22). Taylor & Francis.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
  • Suzuki-Miyaura Cross-Coupling Reaction | TCI AMERICA. (n.d.). Tokyo Chemical Industry.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
  • Application Notes and Protocols for 5-(Thien-2-yl)thiophene-2-carbonitrile in Organic Field-Effect Transistors (OFETs). (n.d.). Benchchem.
  • KR20160024702A - Synthesis of furan, thiophene, and pyrroles from acetoacetic esters. (n.d.).
  • Palladium catalyzed direct arylation of furans via C-H functionalisation at low c
  • 5-Formylthiophene-2-carbonitrile | 21512-16-3. (n.d.). Sigma-Aldrich.
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023, May 31). MDPI.
  • Metal-catalyzed Furan Synthesis. A Review. (n.d.). Huddersfield Repository.
  • Performance Under Scrutiny: 5-(Thien-2-yl)thiophene-2-carbonitrile in the Landscape of Thiophene-Based Semiconductors. (n.d.). Benchchem.

Sources

Stille coupling conditions for synthesizing 5-(Furan-2-yl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Stille Coupling Protocols for the Synthesis of 5-(Furan-2-yl)thiophene-2-carbonitrile

Part 1: Executive Summary & Strategic Analysis

The synthesis of This compound represents a critical junction in the development of donor-acceptor (D-A) organic semiconductors and biologically active heterocycles. The target molecule features a thiophene-furan dyad capped with an electron-withdrawing nitrile group, a motif essential for tuning HOMO/LUMO levels in organic field-effect transistors (OFETs).

While Suzuki-Miyaura coupling is often preferred for its lower toxicity, Stille coupling remains the superior choice for this specific transformation due to:

  • Neutral Conditions: Furan rings are acid-sensitive; Stille coupling avoids the strong bases required in Suzuki protocols.

  • Functional Group Tolerance: The nitrile group remains stable under the mild thermal conditions of Stille coupling.

  • Substrate Stability: 2-stannylfurans are easier to isolate and store than their boronic acid counterparts, which are prone to protodeboronation.

This guide provides two validated protocols: a robust Thermal Method for scale-up and a Microwave-Assisted Method for rapid library synthesis, utilizing the Liebeskind-Stille modification (CuI additive) to accelerate the rate-limiting transmetallation step.

Part 2: Mechanistic Insight & Retrosynthesis

To ensure reproducibility, one must understand the catalytic cycle. The standard Stille cycle involves Oxidative Addition, Transmetallation, and Reductive Elimination.[1] However, for heteroaryl couplings, the Transmetallation step is often kinetically sluggish.

The Liebeskind Effect: We incorporate Copper(I) Iodide (CuI) as a co-catalyst.[2] CuI facilitates the transfer of the organic group from the Tin (Sn) to the Palladium (Pd) center, likely via a transient Organocopper species, increasing yields by 15-20% compared to standard conditions [1].

Retrosynthetic Logic
  • Electrophile: 5-bromothiophene-2-carbonitrile. The nitrile group at C2 is electron-withdrawing, activating the C-Br bond at C5 for rapid oxidative addition.

  • Nucleophile: 2-(tributylstannyl)furan. Chosen over the trimethylstannyl analog to reduce toxicity volatility, despite slightly lower reactivity.

StilleMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast due to -CN) Pd0->OxAdd + 5-Br-Thiophene-CN PdII_ArX Pd(II)-Br Complex OxAdd->PdII_ArX TransMet Transmetallation (Rate Limiting) PdII_ArX->TransMet + 2-Bu3Sn-Furan PdII_ArAr Pd(II)-Diheteroaryl TransMet->PdII_ArAr - Bu3SnBr CuEffect Cu(I) Acceleration (Liebeskind Effect) CuEffect->TransMet Scavenges ligands Forms Cu-Furan RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product This compound RedElim->Product

Figure 1: The catalytic cycle highlighting the critical Transmetallation step where CuI additives (Liebeskind modification) prevent catalyst arrest.

Part 3: Experimental Protocols

Pre-Reaction Planning: Safety & Reagents
  • Toxicity Warning: Organotin compounds are neurotoxic. All weighing must occur in a fume hood. Double-glove (Nitrile) is mandatory.

  • Solvent Prep: Toluene and DMF must be anhydrous (water < 50 ppm). Oxygen inhibits the catalyst; rigorous degassing (sparging with Argon for 15 min) is required.

Protocol A: The "Robust" Thermal Method (Scale-Up)

Best for >1 gram synthesis where yield maximization is critical.

ComponentEquiv.Role
5-Bromothiophene-2-carbonitrile 1.0Electrophile (Limiting Reagent)
2-(Tributylstannyl)furan 1.1Nucleophile (Slight excess)
Pd(PPh₃)₄ 0.05Catalyst (Tetrakis)
CuI 0.10Co-catalyst (Accelerator)
Toluene 0.2 MSolvent (Non-polar, high reflux)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under Argon flow.

  • Charging: Add 5-bromothiophene-2-carbonitrile (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) to the flask.

  • Inerting: Evacuate and backfill with Argon (3 cycles). Crucial: Pd(0) is air-sensitive.

  • Solvation: Add anhydrous Toluene via syringe.

  • Addition: Add 2-(tributylstannyl)furan (1.1 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 110°C (Reflux) for 12–16 hours. The solution typically turns from yellow to dark orange/brown.

  • Monitoring: Check TLC (Hexane:EtOAc 9:1). Look for the disappearance of the bromide (Rf ~0.6) and appearance of the fluorescent product (Rf ~0.5).

  • Workup: Cool to Room Temp. Dilute with EtOAc. Proceed immediately to Tin Removal (Part 4).

Protocol B: Microwave-Assisted Synthesis (Rapid)

Best for library generation or optimization screening.

ComponentEquiv.Role
Reagents Same as A(See above)
Solvent DMFPolar solvent couples better with MW energy

Step-by-Step:

  • Vial Prep: In a 10 mL microwave vial, combine the bromide (1.0 equiv), stannane (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Solvent: Add anhydrous DMF (Concentration: 0.5 M).

  • Seal & Purge: Cap the vial and purge with Argon for 5 minutes via needle.

  • Irradiation: Heat to 140°C for 20 minutes (High Absorption setting).

  • Workup: Pour into water/brine mixture and extract with EtOAc.

Part 4: Post-Reaction Processing (The Tin Problem)

The most common failure mode in Stille coupling is not the reaction itself, but the contamination of the product with organotin residues. Standard chromatography is often insufficient.

Validated Tin Removal Protocol (The KF Method) This method converts soluble tributyltin halides into insoluble polymeric tributyltin fluoride [2].

TinRemoval Crude Crude Reaction Mixture KF_Add Add Sat. aq. KF (Potassium Fluoride) Crude->KF_Add Stir Stir vigorously (2-4 hours) KF_Add->Stir Filter Filter precipitate (Celite Pad) Stir->Filter Bu3SnF solid Extract Phase Separation (EtOAc/Water) Filter->Extract Column Silica Column (1% Et3N doped) Extract->Column

Figure 2: Workflow for the efficient removal of toxic tin byproducts.

  • Quench: Dissolve the crude reaction residue in Et₂O or EtOAc.

  • Precipitate: Add an equal volume of Saturated Aqueous Potassium Fluoride (KF) .

  • Stir: Vigorously stir for 2–4 hours. A bulky white precipitate (Bu₃SnF) will form.

  • Filter: Filter the biphasic mixture through a pad of Celite to remove the solid tin waste.

  • Purify: Flash chromatography on silica gel. Tip: Pre-treat the silica column with 1% Triethylamine (Et₃N) in Hexane to neutralize acidic sites that might degrade the furan ring.

Part 5: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Black Precipitate (early) "Pd Black" formationCatalyst decomposition due to O₂. Degas solvents more rigorously. Add excess ligand (PPh₃).
Low Conversion Sluggish TransmetallationIncrease CuI to 20 mol%. Switch solvent to DMF (100°C).
Homocoupling (Th-Th) Oxidative DimerizationEnsure strictly anaerobic conditions. Reduce catalyst loading.
Product Streaking (TLC) Acidic Silica InteractionAdd 1% Et₃N to the eluent. Furan derivatives can be acid-sensitive.

Part 6: References

  • Farina, V., & Krishnudu, K. (1991). "Palladium-catalyzed coupling of arylstannanes with organic sulfonates: a comprehensive study." Journal of the American Chemical Society, 113(25), 9585-9595. Link (Foundational work on Stille kinetics and additives).

  • Liebeskind, L. S., & Fengl, R. W. (1990). "3-Stannylcyclobutenediones as nucleophilic equivalents of benzoquinones. Synthesis of substituted 1,4-naphthoquinones and 1,4-anthraquinones." Journal of Organic Chemistry, 55(19), 5359-5364. Link (Establishes the Cu(I) effect).

  • BenchChem. (2025).[3][4] "Technical Guide: 5-(Thien-2-yl)thiophene-2-carbonitrile Synthesis." BenchChem Application Notes. Link (Analogous protocol for thiophene-thiophene coupling).

  • Littke, A. F., & Fu, G. C. (1999).[5] "A Versatile, Practical Method for the Stille Cross-Coupling of Aryl Chlorides." Angewandte Chemie International Edition, 38(16), 2411-2413. Link (Modern catalyst systems).

Sources

Purification of 5-(Furan-2-yl)thiophene-2-carbonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Scope and Introduction

This Application Note details the isolation and purification of 5-(Furan-2-yl)thiophene-2-carbonitrile , a bi-heteroaryl system frequently utilized in organic field-effect transistors (OFETs) and as a scaffold in medicinal chemistry.

Synthesized typically via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Stille), the crude reaction mixture presents a specific purification challenge: separating the target nitrile from triphenylphosphine oxide (TPPO), protodeboronated byproducts, and homo-coupled impurities.

The Core Challenge: The structural similarity between the target (furan-thiophene) and homo-coupled byproducts (bis-furan or bis-thiophene), combined with the "sticky" nature of phosphine oxides, requires a purification strategy that goes beyond standard isocratic elution. This guide prioritizes stationary phase efficiency and pre-column cleanup to maximize yield and purity.

Compound Profile & Physicochemical Considerations

  • Target Molecule: this compound

  • Polarity: Moderate.[1][2] The nitrile group (-CN) imparts polarity, but the aromatic core is lipophilic.

  • Stability Warning: Furan rings can be sensitive to strong acids. While the electron-withdrawing nitrile group stabilizes the system, prolonged exposure to highly acidic silica gel can cause ring-opening or polymerization.

    • Mitigation: If decomposition (streaking/darkening) is observed on TLC, neutralize the silica gel with 1% Triethylamine (Et₃N) in the mobile phase.

Phase 1: Pre-Chromatographic Workup (Critical)

Stop. Do not load the crude reaction mixture directly onto the column. Palladium-catalyzed reactions generate Triphenylphosphine Oxide (TPPO), which often co-elutes with polar aromatics or "tails" significantly, contaminating fractions. Removing TPPO before chromatography increases column resolution and loading capacity.

Protocol A: TPPO Precipitation (The ZnCl₂ Method)

Rationale: TPPO forms a coordinate complex with Zinc Chloride (ZnCl₂) that is insoluble in certain solvents, while the thiophene-nitrile product remains in solution.

  • Concentrate the crude reaction mixture to remove the reaction solvent (e.g., THF, Toluene).

  • Dissolve the residue in a minimal amount of Ethanol (EtOH) or Ethyl Acetate (EtOAc).

  • Add solid ZnCl₂ (approx. 1.5 equivalents relative to the phosphine ligand used).[3]

  • Stir vigorously at room temperature for 30–60 minutes. A white precipitate (TPPO-ZnCl₂ complex) will form.

  • Filter the suspension through a sintered glass funnel or a Celite pad.

  • Concentrate the filtrate. The resulting oil/solid is now significantly depleted of TPPO and ready for column loading.

Phase 2: Mobile Phase Optimization (TLC)

Before packing the column, determine the optimal solvent system using Thin Layer Chromatography (TLC).[4]

  • Stationary Phase: Silica Gel 60 F₂₅₄ aluminum-backed plates.

  • Visualization: UV Lamp (254 nm). The conjugated bi-heteroaryl system will absorb strongly (dark spot).

Solvent Screening Strategy:

  • Test 1 (Standard): 10% Ethyl Acetate in Hexanes.

    • Likely Result: Product Rf < 0.1 (Too polar).

  • Test 2 (Polar): 30% Ethyl Acetate in Hexanes.

    • Likely Result: Product Rf > 0.6 (Too non-polar; poor separation from impurities).

  • Test 3 (Optimized): 15–20% Ethyl Acetate in Hexanes.

    • Target: Rf = 0.25 – 0.35 .

Alternative Selectivity (DCM): If impurities co-elute in EtOAc/Hexanes, switch to Dichloromethane (DCM) / Hexanes . DCM often provides better selectivity for pi-conjugated systems (thiophenes/furans) than EtOAc.

  • Starting Point: 20% DCM in Hexanes -> Gradient to 50% DCM.

Phase 3: Flash Column Chromatography Protocol

Method: Flash Chromatography (Still Modification) Stationary Phase: Silica Gel 60 (40–63 µm particle size).

Step 1: Column Packing (Slurry Method)
  • Select Column Size: Use a column diameter where the silica bed height is 15–20 cm. (e.g., for 1g crude, use a 20-25mm diameter column).

  • Prepare Slurry: Mix Silica Gel with the starting mobile phase (e.g., 100% Hexanes or 5% EtOAc/Hexanes).

    • Tip: Starting with a less polar solvent than your target elution solvent allows for "band focusing" at the top of the column.

  • Pour & Pack: Pour the slurry into the column. Apply air pressure to pack the bed tightly.[4] Tap the sides to remove air bubbles.

  • Protect Bed: Add a 1 cm layer of sand on top of the silica to prevent disturbance during solvent addition.

Step 2: Sample Loading (Dry Loading Recommended)

Rationale: Bi-heteroaryl nitriles often have limited solubility in pure hexanes. Liquid loading with strong solvents (DCM) can cause "band broadening." Dry loading guarantees a tight starting band.

  • Dissolve the pre-treated crude material (from Phase 1) in a minimal amount of DCM or Acetone.

  • Add Silica Gel (approx.[5] 2x the mass of the crude) to the flask.

  • Evaporate the solvent on a rotary evaporator until the silica is a dry, free-flowing powder.

  • Pour the dry powder carefully onto the sand layer of the packed column.

  • Add a second thin layer of sand on top of the sample.

Step 3: Elution & Fraction Collection

Gradient Strategy:

  • Column Volumes 1–3 (0–5% EtOAc/Hex): Flushes out highly non-polar impurities (e.g., excess boronic acid derivatives, bis-thiophene homocouples).

  • Column Volumes 4–10 (10–20% EtOAc/Hex): The target This compound should elute here.

  • Column Volumes 11+ (Flush): Increase polarity to remove remaining polar impurities (oxidized byproducts).

Collection: Collect fractions of approx. 10–15 mL (depending on column size).

Step 4: Monitoring

Spot every 3rd fraction on a TLC plate. Visualize under UV (254 nm). The product will appear as a distinct UV-active spot.

  • Note: If the furan ring is oxidized, you may see fluorescent spots (blue/green under 365 nm) trailing the main product.

Visualization of Workflows

Diagram 1: The Purification Logic Flow

PurificationWorkflow Start Crude Reaction Mixture (Suzuki/Stille) Workup Phase 1: Pre-Column Workup (ZnCl2 Precip or Silica Plug) Start->Workup Remove TPPO TLC Phase 2: TLC Optimization Target Rf 0.3 Workup->TLC Determine Solvent Loading Dry Loading (Silica Adsorption) TLC->Loading Prepare Sample Column Flash Chromatography Gradient: Hex -> 20% EtOAc Loading->Column Run Column Analysis Fraction Analysis (UV 254nm / NMR) Column->Analysis Isolate

Caption: End-to-end workflow ensuring TPPO removal prior to chromatography for maximum resolution.

Diagram 2: Solvent System Decision Matrix

SolventLogic Decision TLC Screening (10% EtOAc in Hexanes) LowRf Rf < 0.1 (Too Polar) Decision->LowRf HighRf Rf > 0.5 (Too Non-Polar) Decision->HighRf GoodRf Rf 0.25 - 0.35 (Ideal) Decision->GoodRf Action1 Increase Polarity (Try 20-25% EtOAc) LowRf->Action1 Action2 Decrease Polarity (Try 5% EtOAc or 100% Hex) HighRf->Action2 Action3 Check Selectivity (Do spots overlap?) GoodRf->Action3 Switch Switch Solvent Class Use DCM / Hexanes Action3->Switch Yes (Overlap) Proceed Proceed to Column Packing Action3->Proceed No (Clean Separation)

Caption: Decision tree for selecting the optimal mobile phase based on initial TLC results.

Troubleshooting & Recovery

IssuePossible CauseCorrective Action
Streaking / Tailing Acid sensitivity of Furan ring.Add 1% Triethylamine (Et₃N) to the mobile phase to neutralize silica acidity.
Co-elution with TPPO Incomplete pre-workup.Collect mixed fractions, concentrate, and perform a "Silica Plug Filtration" using 50% Ether/Pentane (TPPO stays on silica).
Product not eluting Polarity too low.Switch to a "step gradient." Jump immediately to 30% EtOAc or switch to 100% DCM.
Poor Solubility Crystalline nature of nitrile.Ensure Dry Loading is used. Do not attempt to load as a liquid if the compound crashes out in Hexanes.

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution."[1][2] Journal of Organic Chemistry, 1978 , 43(14), 2923–2925.

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[6] Journal of Organic Chemistry, 2017 , 82(19), 9931–9936.

  • BenchChem. "Technical Guide to 5-(Thien-2-yl)thiophene-2-carbonitrile: Synthesis and Properties." BenchChem Technical Library, 2025 .

  • University of Rochester. "Chromatography: How to Run a Flash Column." Chemistry Department Protocols.

Sources

Application Notes & Protocols: 5-(Furan-2-yl)thiophene-2-carbonitrile for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Novel Heteroaromatic Building Block

The field of organic electronics continually seeks novel molecular architectures to enhance the performance, stability, and processability of devices such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).[1][2] 5-(Furan-2-yl)thiophene-2-carbonitrile emerges as a molecule of significant interest, strategically combining three key functional components: a thiophene ring, a furan ring, and a cyano group. This unique donor-acceptor (D-A) structure provides a compelling platform for developing high-performance organic semiconductors.

The thiophene moiety is a well-established, electron-rich building block renowned for promoting good charge transport and molecular ordering in organic semiconductors.[3] The furan ring, an analogue of thiophene, offers distinct advantages, including the potential for enhanced molecular planarity, improved solubility, and can be derived from renewable biomass resources.[4][5] While historically used less than thiophene due to concerns about stability, recent research has demonstrated that furan can exhibit charge transport properties comparable to its thiophene counterpart.[6][7]

Crucially, the terminal cyano (-C≡N) group is a powerful electron-withdrawing moiety.[8][9] Its inclusion is a key strategy for tuning the electronic properties of the molecule, particularly for lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[10][11] This strong electron-accepting character is instrumental in designing n-type semiconductors for OTFTs—which are essential for creating power-efficient complementary logic circuits—and for developing efficient acceptor materials for OPV applications.[8][10] This document provides a detailed guide to the synthesis, properties, and application of this compound in organic electronic devices.

Molecular Structure and Synthesis

The strategic arrangement of the furan, thiophene, and cyano groups imparts a unique electronic profile to the molecule, making it a promising candidate for semiconductor applications.

Caption: Molecular structure of this compound.

Protocol 1: Synthesis via Palladium-Catalyzed Stille Coupling

The synthesis of this compound can be efficiently achieved via palladium-catalyzed cross-coupling reactions, which are robust methods for forming C-C bonds between heteroaryl rings.[12] The Stille coupling is a suitable choice, utilizing an organotin reagent.

Caption: Workflow for the Stille coupling synthesis of the title compound.

Materials:

  • 5-bromothiophene-2-carbonitrile (1.0 equivalent)

  • 2-(tributylstannyl)furan (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon), dissolve 5-bromothiophene-2-carbonitrile and 2-(tributylstannyl)furan in anhydrous toluene.[12]

  • Degassing: Degas the solution by bubbling argon through it for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting bromide is consumed.[12]

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. The residue can be treated with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts, followed by filtration.

  • Extraction: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[12]

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and FTIR spectroscopy.

Physicochemical and Electronic Properties

The combination of furan, thiophene, and cyano moieties results in distinct properties that are critical for its function in electronic devices. The data below is compiled based on properties of the constituent parts and related molecules.

Property CategoryParameterExpected Value / CharacteristicSignificance in Organic Electronics
Electronic HOMO Energy LevelModerately highInfluences ionization potential and hole injection/transport.
LUMO Energy LevelDeep-lying (low energy)The cyano group significantly lowers the LUMO, facilitating electron injection/transport (n-type behavior).[10][11]
Optical Band Gap (Eg)Wide, typically >2.5 eVDetermines the light absorption range; a wider gap is common for transistor channel materials.
Physical Molecular GeometryEnhanced planarityThe furan unit can promote a more planar molecular structure, which facilitates π-π stacking and improves charge mobility.[7]
SolubilityGoodFuran-containing compounds often exhibit better solubility than their all-thiophene counterparts, aiding solution-based processing.[4][13]
Thermal StabilityModerateImportant for device stability during fabrication (e.g., thermal evaporation) and operation.

Application in Organic Thin-Film Transistors (OTFTs)

The strong electron-withdrawing nature of the cyano group makes this compound a prime candidate for an n-type semiconductor in OTFTs. N-type materials are crucial for fabricating low-power complementary metal-oxide-semiconductor (CMOS)-like logic circuits.[10]

OTFT_Structure cluster_device OTFT Device Structure (BGBC) Source Source (Au) Semiconductor Active Layer: this compound Drain Drain (Au) Dielectric Gate Dielectric (e.g., SiO₂) Gate Gate Electrode (e.g., n-doped Si) Substrate Substrate

Caption: Diagram of a bottom-gate, bottom-contact (BGBC) OTFT.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OTFT

This protocol describes the fabrication of a standard top-contact OTFT, where the semiconductor is deposited before the source and drain electrodes.[14]

Materials:

  • Heavily n-doped silicon wafer with a 200-300 nm thermally grown silicon dioxide (SiO₂) layer (serves as gate and dielectric).

  • This compound.

  • High-purity gold (Au) for electrodes.

  • Organic solvents (e.g., toluene, chloroform).

  • Octadecyltrichlorosilane (OTS) for surface treatment.

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating sequentially in acetone and isopropyl alcohol. Dry the substrate with a stream of nitrogen and bake at 120°C to remove residual moisture.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of OTS by vapor deposition or solution immersion. This treatment improves the semiconductor-dielectric interface, promoting better film growth and device performance.

  • Semiconductor Deposition: Deposit a thin film (typically 30-50 nm) of this compound onto the treated substrate. This can be done via:

    • Thermal Evaporation: Heat the material in a high-vacuum chamber (<10⁻⁶ Torr) to sublimate it onto the substrate held at a controlled temperature (e.g., 25-80°C).

    • Solution Shearing or Spin Coating: Dissolve the material in a suitable organic solvent (e.g., toluene) and deposit it using the chosen solution-based technique. Follow with an annealing step (e.g., 80-120°C) to improve film crystallinity.

  • Electrode Deposition: Through a shadow mask, thermally evaporate gold (Au) source and drain electrodes (typically 40-60 nm thick) on top of the semiconductor film. The mask defines the channel length (L) and width (W).

  • Device Characterization: Measure the electrical characteristics (output and transfer curves) of the OTFT in an inert atmosphere (glovebox) or in air using a semiconductor parameter analyzer. Key performance metrics to extract include electron mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth). Furan-based small molecules have been reported with mobilities in the range of 10⁻⁶ to 10⁻² cm² V⁻¹ s⁻¹.[7]

Application in Organic Photovoltaics (OPVs)

In OPVs, this compound can function as an electron acceptor material when blended with a suitable polymer donor, forming a bulk heterojunction (BHJ) active layer.[4][15] Its low-lying LUMO level is critical for ensuring efficient exciton dissociation at the donor-acceptor interface.

OPV_Structure cluster_device OPV Device Structure (Inverted) Cathode Cathode (e.g., Ag) ETL Electron Transport Layer (e.g., ZnO) Active_Layer Active Layer (BHJ): Donor + this compound HTL Hole Transport Layer (e.g., PEDOT:PSS) Anode Transparent Anode (ITO) Substrate Glass Substrate

Sources

Application Notes & Protocols: 5-(Furan-2-yl)thiophene-2-carbonitrile as a Privileged Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic integration of five-membered aromatic heterocycles is a cornerstone of modern medicinal chemistry, with furan and thiophene rings recognized as "privileged structures" due to their capacity to interact with a wide array of biological targets.[1][2] The hybrid scaffold, 5-(Furan-2-yl)thiophene-2-carbonitrile, represents a versatile and promising building block for drug discovery. It combines the structural features of both furan and thiophene, offering a unique electronic and steric profile that can be exploited for the development of novel therapeutic agents.[3][4] This guide provides a comprehensive overview of this compound, including a detailed, field-proven protocol for its synthesis via palladium-catalyzed cross-coupling, methods for its characterization, and an exploration of its potential applications in targeting key signaling pathways implicated in diseases such as cancer and inflammation.

Introduction: The Significance of the Furan-Thiophene Scaffold

Furan and thiophene moieties are prevalent in a multitude of FDA-approved drugs and clinical candidates, underscoring their therapeutic relevance.[2][5] The furan ring, with its oxygen heteroatom, can serve as a hydrogen bond acceptor and is found in drugs like the diuretic Furosemide and the anti-ulcer agent Ranitidine.[5][6] The thiophene ring, a bioisosteric replacement for the phenyl group, often enhances metabolic stability and modulates binding affinity through its sulfur atom.[2]

The combination of these two heterocycles in this compound creates a planar, π-conjugated system. The electron-withdrawing nitrile group further polarizes the molecule, providing a handle for additional interactions with biological targets or for further chemical derivatization. This unique combination of features makes it an attractive starting point for library synthesis and lead optimization campaigns.

Physicochemical and Structural Data

A summary of the key properties for this compound is provided below. This data is essential for experimental planning, including solvent selection, reaction monitoring, and analytical characterization.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₉H₅NOSCalculated
Molecular Weight 175.21 g/mol Calculated
Appearance Expected to be a solid[1] (by analogy)
Topological Polar Surface Area 69.9 ŲCalculated
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 1Calculated

Synthesis Protocol: Palladium-Catalyzed Suzuki Coupling

The construction of the C-C bond linking the furan and thiophene rings is efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki coupling is presented here as the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of the required boronic acid reagents.[1]

Rationale for Method Selection

The Suzuki coupling is a robust and widely adopted method for constructing biaryl and hetero-biaryl linkages. The palladium(0) catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of a phosphine ligand (in this case, from the tetrakis(triphenylphosphine)palladium(0) precursor) is critical for stabilizing the catalytic species and promoting the reaction. An inorganic base like potassium carbonate is essential for the transmetalation step, activating the boronic acid for transfer to the palladium center.[1]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 5-Bromothiophene-2-carbonitrile P1 This compound R1->P1 Heat (Reflux) R2 Furan-2-boronic acid R2->P1 Heat (Reflux) C1 Pd(PPh₃)₄ B1 K₂CO₃ S1 Toluene/Ethanol/H₂O

Caption: Suzuki coupling for synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 5-Bromothiophene-2-carbonitrile (1.0 eq)

  • Furan-2-boronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous Toluene

  • Ethanol

  • Deionized Water

  • Ethyl acetate, Hexanes (for extraction and chromatography)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 5-bromothiophene-2-carbonitrile (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 mL per mmol of the starting bromide). The aqueous component is crucial for dissolving the base and facilitating the reaction.

  • Degassing: Degas the resulting suspension by bubbling argon through the mixture for 20-30 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7]

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the flask. The mixture will typically turn a deeper yellow or orange color.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The disappearance of the starting bromide spot and the appearance of a new, typically more UV-active product spot indicates reaction progression.

Work-up and Purification:

  • Cooling & Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product should be purified by column chromatography on silica gel.[1] A gradient elution system, starting with pure hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for isolating the pure product.

Characterization
  • ¹H NMR: Expect signals corresponding to the protons on both the furan and thiophene rings. The coupling constants will be characteristic of 2,5-disubstituted five-membered heterocycles.

  • ¹³C NMR: Expect distinct signals for the nine carbon atoms, including the nitrile carbon (typically ~115-120 ppm) and the carbons of the two aromatic rings.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (175.21 m/z for [M]⁺) should be observed.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group.

Applications in Medicinal Chemistry & Drug Discovery

While specific biological data for this compound is not extensively published, the scaffold's potential can be inferred from the wide range of activities reported for structurally related compounds.[1][8] Thiophene and furan derivatives are known to exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][8][9]

Hypothetical Signaling Pathway Interactions

Many small molecule drugs exert their effects by modulating signaling pathways. Based on the activities of similar heterocyclic compounds, this compound and its derivatives could potentially target key nodes in pathways frequently dysregulated in cancer.[1]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5-(Furan-2-yl)thiophene- 2-carbonitrile Derivative Compound->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

This diagram illustrates a potential mechanism where a derivative of the title compound acts as a kinase inhibitor, for example, targeting Akt within the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth and survival and a common target in oncology.[1]

Proposed Workflow for Biological Evaluation

Researchers can use this compound as a starting scaffold in a drug discovery program. The following workflow outlines a logical progression from synthesis to initial biological assessment.

G A Synthesis & Purification of Building Block B Library Synthesis (e.g., amide coupling, cyanation reduction) A->B C In Vitro Screening (e.g., Cancer Cell Line Panel, Enzyme Assays) B->C D Hit Identification (Potency & Selectivity) C->D E Lead Optimization (SAR Studies) D->E E->C Iterative Design F In Vivo Studies (Animal Models) E->F

Caption: A drug discovery workflow starting with the title compound.

This workflow begins with the synthesis of the core scaffold, followed by the creation of a diverse library of derivatives. These derivatives are then screened in relevant biological assays to identify "hits." Promising hits undergo lead optimization through structure-activity relationship (SAR) studies to improve their properties, potentially leading to in vivo testing.[1]

Conclusion

This compound is a highly valuable and synthetically accessible building block for medicinal chemistry. Its structure, combining the features of furan and thiophene, provides a robust platform for designing novel compounds with the potential to modulate a wide range of biological targets. The detailed synthetic protocol and proposed discovery workflow provided herein offer a solid foundation for researchers to explore the full therapeutic potential of this promising scaffold.

References

  • Synthesis of Furan and Thiophene. (n.d.). Google Vertex AI Search.
  • A Technical Guide to 5-(Thien-2-yl)thiophene-2-carbonitrile: Synthesis, Properties, and Potential Applications. (2025). Benchchem.
  • Unit 3 furan & thiophene. (n.d.). Slideshare.
  • Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2. (2025). ResearchGate.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.
  • Furans, Thiophenes and Related Heterocycles in Drug Discovery. (2025). ResearchGate.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • Analysis of the relationship between the predicted biological activity and the chemical structure of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols. (2021). [No Source Found].
  • Furan: A Promising Scaffold for Biological Activity. (2024). [No Source Found].
  • Furans, thiophenes and related heterocycles in drug discovery. (2005). PubMed.
  • Furan and Thiophene Synthesis Methods. (n.d.). Scribd.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.
  • Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. (2025). Benchchem.
  • Application Notes and Protocols for 5-(Thien-2-yl)thiophene-2-carbonitrile in Organic Field-Effect Transistors (OFETs). (2025). Benchchem.
  • Synthesis, Characterization of thiophene derivatives and its biological applic
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). PMC.

Sources

Protocol for functionalization of the furan ring in 5-(Furan-2-yl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Functionalization of the Furan Moiety in 5-(Furan-2-yl)thiophene-2-carbonitrile

Introduction & Strategic Analysis

The functionalization of This compound (hereafter referred to as FT-CN ) presents a classic challenge in heterocyclic chemistry: distinguishing between two heteroaromatic rings with distinct electronic profiles.

The "Push-Pull" Electronic Landscape: To achieve high-yield functionalization without protecting groups, one must exploit the electronic disparity between the two rings:

  • The Furan Ring (The Donor): Furan is significantly more electron-rich (π-excessive) than thiophene. It is highly susceptible to electrophilic aromatic substitution (EAS).

  • The Thiophene-Nitrile Ring (The Acceptor): The nitrile (-CN) group at the 5-position of the thiophene ring is a strong electron-withdrawing group (EWG). This deactivates the thiophene ring toward electrophiles and directs reactivity toward the attached furan.

Regioselectivity Rule: In electrophilic substitutions, the electrophile (


) will exclusively target the C5' position  of the furan ring (the 

-position relative to the oxygen, distal to the thiophene linkage). This selectivity is driven by the stabilization of the sigma-complex intermediate by the furan oxygen lone pair and the deactivation of the thiophene unit.

Critical Stability Warning:

  • Acid Sensitivity: The furan ring is prone to hydrolytic ring-opening (forming 1,4-dicarbonyls) in the presence of strong Bronsted acids. Protocols must maintain controlled pH.

  • Nitrile Sensitivity: The -CN group is susceptible to nucleophilic attack by strong organometallic bases (e.g.,

    
    -BuLi). Non-nucleophilic bases or electrophilic methods are preferred.
    

Visualizing the Reaction Logic

The following decision tree outlines the primary workflows for functionalizing FT-CN.

ReactionLogic Substrate 5-(Furan-2-yl) thiophene-2-carbonitrile (FT-CN) Decision Target Transformation Substrate->Decision Route_Br Halogenation (Gateway Step) Decision->Route_Br Electrophilic Subst. Route_CHO Formylation (Chain Extension) Decision->Route_CHO Vilsmeier-Haack Route_CH Direct Arylation (C-H Activation) Decision->Route_CH Pd-Catalysis Product_Br 5'-(Bromo)-FT-CN (Suzuki/Stille Precursor) Route_Br->Product_Br NBS, DMF, 0°C Product_CHO 5'-(Formyl)-FT-CN (Dye/Polymer Precursor) Route_CHO->Product_CHO POCl3, DMF Product_Ar 5'-(Aryl)-FT-CN (Oligomer) Route_CH->Product_Ar Ar-Br, Pd(OAc)2

Figure 1: Synthetic decision tree for the regioselective functionalization of FT-CN.

Detailed Experimental Protocols

Protocol A: Regioselective C5'-Bromination

Objective: Synthesis of 5-(5-bromofuran-2-yl)thiophene-2-carbonitrile. Mechanism: Electrophilic Aromatic Substitution (EAS). Why this method?


-Bromosuccinimide (NBS) is used instead of molecular bromine (

).

generates

as a byproduct, which can cause acid-catalyzed ring opening of the furan. NBS allows for neutral/mild conditions.

Reagents:

  • Substrate (FT-CN): 1.0 equiv[1]

  • N-Bromosuccinimide (NBS): 1.05 equiv (Recrystallized)

  • Solvent: DMF (Anhydrous) or THF

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow:

  • Preparation: Dissolve FT-CN (1.0 mmol) in anhydrous DMF (5 mL) in a foil-wrapped round-bottom flask (exclude light to prevent radical side reactions).

  • Addition: Cool the solution to 0°C using an ice bath. Add NBS (1.05 mmol) portion-wise over 15 minutes.

    • Note: Rapid addition can lead to poly-bromination.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or HPLC.

  • Quench: Pour the mixture into ice-cold water (20 mL). The product typically precipitates as a solid.

  • Workup: Filter the solid. If no precipitate forms, extract with diethyl ether (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF.
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Hexane/EtOAc 9:1).

Validation:

  • 1H NMR: Disappearance of the doublet at the furan C5 position. The remaining furan signals will appear as doublets with

    
    .
    
Protocol B: Vilsmeier-Haack Formylation

Objective: Synthesis of 5-(5-formylfuran-2-yl)thiophene-2-carbonitrile. Mechanism: Attack of the Vilsmeier reagent (chloroiminium ion) on the electron-rich furan C5'. Critical Control Point: Temperature control is vital to prevent polymerization of the furan ring.[2]

Reagents:

  • Substrate (FT-CN): 1.0 equiv[1]

  • Phosphorus Oxychloride (

    
    ): 1.2 equiv
    
  • DMF: 5–10 equiv (acts as reagent and solvent)

  • Neutralizer: Aqueous Sodium Acetate (

    
    ) or 
    
    
    

Step-by-Step Workflow:

  • Vilsmeier Reagent Formation: In a separate dry flask, cool anhydrous DMF (3 mL) to 0°C. Add

    
     (1.2 mmol) dropwise under Argon. Stir for 30 mins at 0°C until a white semi-solid/slurry forms.
    
  • Substrate Addition: Dissolve FT-CN (1.0 mmol) in minimal DMF (1 mL). Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Warm the mixture to RT, then heat to 60°C for 3–6 hours.

    • Caution: Do not exceed 80°C; thermal decomposition of the nitrile or furan ring opening may occur.

  • Hydrolysis (Critical): Cool the mixture to 0°C. Pour slowly into ice-cold saturated aqueous NaOAc .

    • Why NaOAc? It buffers the solution. Direct quenching with water generates HCl, which destroys the furan. Maintain pH 5–7.

  • Isolation: Stir the aqueous mixture for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde. Filter the resulting yellow precipitate.

Protocol C: Pd-Catalyzed Direct C-H Arylation

Objective: Coupling FT-CN with an aryl bromide (


) without pre-functionalization.
Mechanism:  Concerted Metallation-Deprotonation (CMD).
Selectivity:  The acidity of the furan C5-H > thiophene C3/C4-H.

Reagents:

  • Substrate (FT-CN): 1.0 equiv[1]

  • Aryl Bromide (

    
    ): 1.2 equiv
    
  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     or SPhos (10 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMAc or Toluene

Step-by-Step Workflow:

  • Setup: Charge a Schlenk tube with FT-CN (1.0 mmol),

    
     (1.2 mmol), 
    
    
    
    (11 mg), Ligand (22 mg), and Base (276 mg).
  • Inertion: Evacuate and backfill with Argon (

    
    ). Add degassed DMAc (5 mL).
    
  • Reaction: Heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black.

  • Purification: Column chromatography.[3]

Comparative Data & Troubleshooting

ParameterBromination (NBS)Formylation (Vilsmeier)Direct Arylation
Selectivity >95% (C5'-Furan)>90% (C5'-Furan)>85% (C5'-Furan)
Yield (Typical) 85–92%70–80%60–75%
Major Risk Poly-bromination if T > RTRing opening if pH < 4Homocoupling of Ar-Br
Key Precaution Protect from lightBuffer quench (NaOAc)Degas solvents thoroughly

Troubleshooting Guide:

  • Problem: Formation of black tar during Vilsmeier-Haack.

    • Cause: Acid-catalyzed polymerization of furan.

    • Solution: Lower reaction temperature to 40°C and ensure quench is performed into a buffered solution (NaOAc), not pure water.

  • Problem: Attack on Nitrile during metallation.

    • Cause: Use of nucleophilic bases (n-BuLi).

    • Solution: Switch to Protocol C (Direct Arylation) or use LDA at -78°C if lithiation is strictly necessary (though not recommended).

References

  • BenchChem. A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes. (2025).[3][4][5] Retrieved from

  • Organic Syntheses. 4-Bromo-5-(thiophen-2-yl)oxazole.[1] Org.[6][7] Synth. 2013, 90, 280-289. Retrieved from

  • Glover, B. et al. Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization. Organometallics 2006, 25, 12. Retrieved from

  • Zhang, N. & Dong, D. Formylation and the Vilsmeier Reagent. Science of Synthesis. Retrieved from

  • Molinaro, C. et al. Regioselective C-Arylation of Functionalized Nitroalkanes with Furan and Thiophene.[4] J. Am. Chem. Soc. (Highlighted in PMC).[6] Retrieved from

Sources

Application Note: 5-(Furan-2-yl)thiophene-2-carbonitrile in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Furan-2-yl)thiophene-2-carbonitrile (FT-CN) represents a critical class of hetero-oligomers used as functional building blocks in the synthesis of high-performance organic semiconductors. Its structural motif—combining an electron-rich furan ring with an electron-deficient cyanothiophene moiety—creates a "push-pull" electronic system. This internal charge transfer (ICT) capability makes it an ideal precursor for constructing Donor-Acceptor (D-A) emitters and n-type transport materials in Organic Light-Emitting Diodes (OLEDs).

This guide details the synthesis , physicochemical characterization , and device integration protocols for FT-CN and its derivatives. It is designed for researchers aiming to tune emission colors (blue-to-green shift) and improve electron mobility in organic electronic devices.

Material Properties & Mechanistic Insight[1]

Structural Significance

The FT-CN molecule leverages the distinct properties of two heterocycles:

  • Furan Unit: Introduces better solubility and tighter

    
    -
    
    
    
    stacking (due to the smaller atomic radius of Oxygen vs. Sulfur) compared to all-thiophene analogues. This enhances carrier mobility in the solid state.
  • Cyanothiophene Unit: The cyano (-CN) group is a strong electron-withdrawing group (EWG). It significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport.

Physicochemical Data Table
PropertyValue / CharacteristicRelevance to OLEDs
Molecular Formula

Core D-A building block
Molecular Weight 191.27 g/mol Low MW allows vacuum sublimation
HOMO Level ~ -6.2 eV (Estimated)Deep HOMO aids in hole blocking
LUMO Level ~ -3.0 eV (Estimated)Lowered by CN group; aids electron injection
Melting Point 90–100 °CIndicates thermal stability limits for processing
Solubility Soluble in DCM, THF, TolueneCompatible with solution-processing (spin coating) if functionalized
Fluorescence Blue/Green (Solvent dependent)Precursor for tunable emission

Note: Energy levels are estimates based on thiophene-carbonitrile derivatives and should be experimentally verified via Cyclic Voltammetry (CV).

Synthesis Protocol: Palladium-Catalyzed Cross-Coupling[2][3]

The most robust method for synthesizing high-purity FT-CN is via Suzuki-Miyaura coupling . This pathway minimizes toxic byproducts compared to Stille coupling.

Reagents Required[3]
  • Precursor A: 5-Bromothiophene-2-carbonitrile (1.0 eq)[1]

  • Precursor B: 2-Furanylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 v/v) or 1,4-Dioxane

  • Atmosphere: Argon or Nitrogen (strictly inert)[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask and cool under Argon flow.

  • Dissolution: Add 5-Bromothiophene-2-carbonitrile and 2-Furanylboronic acid to the flask. Dissolve in degassed Toluene/Ethanol mixture.

  • Activation: Add the base (

    
    ) and purge the solution with Argon for 20 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).
    
  • Catalysis: Quickly add the Pd catalyst against a positive pressure of Argon.

  • Reflux: Heat the mixture to reflux (approx. 90-100°C) for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 5:1).

  • Work-up: Cool to Room Temperature (RT). Filter through a Celite pad to remove Palladium residues. Wash the filtrate with brine and extract with Dichloromethane (DCM).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Hexane/DCM gradient).
    
  • Final Product: Recrystallize from Ethanol/Hexane to obtain pale yellow needles.

Synthetic Pathway Visualization

SynthesisWorkflow Start Start: Reagents (Bromothiophene-CN + Furan-Boronic Acid) Degas Degassing (Argon Purge, 20 min) Start->Degas Reflux Suzuki Coupling (Reflux 12-24h, Pd Cat) Degas->Reflux Workup Work-up (Celite Filter, Extraction) Reflux->Workup Purify Purification (Column Chrom. + Recrystallization) Workup->Purify Product Final Product: FT-CN Crystals Purify->Product

Figure 1: Optimized Suzuki-Miyaura cross-coupling workflow for FT-CN synthesis.

OLED Device Fabrication Protocol

FT-CN is typically used as a building block for larger emitters, but it can also function as a co-host or electron transport material. The following protocol describes its integration into a standard vacuum-deposited OLED stack.

Device Architecture
  • Anode: Indium Tin Oxide (ITO)

  • Hole Injection Layer (HIL): PEDOT:PSS or HAT-CN (10 nm)

  • Hole Transport Layer (HTL):

    
    -NPD (40 nm)
    
  • Emissive Layer (EML): Host (CBP) : Dopant (FT-CN Derivative) (30 nm)

  • Electron Transport Layer (ETL): TPBi (30 nm)

  • Cathode: LiF (1 nm) / Al (100 nm)

Fabrication Workflow
  • Substrate Preparation:

    • Clean ITO glass sequentially in ultrasonic baths: Deionized water

      
       Acetone 
      
      
      
      Isopropanol (15 min each).
    • Treat with UV-Ozone for 20 minutes to increase work function.

  • Vacuum Deposition:

    • Transfer substrates to a vacuum chamber (

      
       Torr).
      
    • HIL/HTL: Thermally evaporate HAT-CN and

      
      -NPD at a rate of 1–2 Å/s.
      
    • EML (Co-deposition): Evaporate the Host (CBP) and the FT-CN material simultaneously. Control the doping ratio (typically 5–10% by volume) using dual quartz crystal microbalances (QCM).

    • ETL/Cathode: Deposit TPBi, followed by LiF (0.1 Å/s) and Aluminum (5 Å/s).

  • Encapsulation:

    • Encapsulate the device in a nitrogen-filled glovebox using UV-curable epoxy and a glass cover slip to prevent oxidation.

Device Logic Visualization

DeviceStack Cathode Cathode (Al/LiF) Electron Injection ETL ETL (TPBi) Electron Transport Cathode->ETL e- EML EML (Host: FT-CN) Recombination Zone ETL->EML e- Light Emission Light Emission EML->Light Emission hv HTL HTL (NPD) Hole Transport HTL->EML h+ HIL HIL (HAT-CN) Hole Injection HIL->HTL h+ Anode Anode (ITO) Transparent Conductor Anode->HIL h+

Figure 2: Charge carrier injection and recombination pathway in an FT-CN based OLED.

Characterization & Quality Control

To ensure scientific integrity, the synthesized material must undergo the following validation steps before device fabrication.

Structural Validation
  • 1H NMR (CDCl3): Look for characteristic doublets for the thiophene protons (approx. 7.5–7.8 ppm) and furan protons (6.5–7.5 ppm). The absence of broad peaks confirms purity.

  • Mass Spectrometry (HRMS): Confirm molecular ion peak

    
     at m/z ~192.01.
    
Optoelectronic Validation
  • UV-Vis Spectroscopy: Measure absorption in dilute DCM. Expect

    
     around 300–350 nm due to extended conjugation.
    
  • Cyclic Voltammetry (CV):

    • Setup: 0.1 M

      
       in Acetonitrile.
      
    • Working Electrode: Glassy Carbon.

    • Reference:

      
      .
      
    • Calculation:

      
      .
      
    • Success Criteria: Reversible reduction wave indicates stable electron transport capability.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Synthesis Catalyst poisoning by

.
Increase degassing time; ensure Argon flow is continuous.
Broad PL Emission Aggregation of molecules.[2]Introduce bulky side chains (e.g., alkyl groups) to the furan ring to prevent

-stacking quenching.
Device Short Circuit Pinholes in organic layers.Ensure substrate cleanliness; increase layer thickness slightly or reduce deposition rate.
High Turn-on Voltage Poor energy alignment.Verify LUMO of FT-CN matches the LUMO of the ETL (TPBi). If mismatch > 0.4 eV, use an intermediate injection layer.

References

  • BenchChem. (2025).[1] A Technical Guide to 5-(Thien-2-yl)thiophene-2-carbonitrile: Synthesis, Properties, and Potential Applications.[1] Retrieved from

  • National Institutes of Health (NIH). (2025). Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals. PMC.[3] Retrieved from

  • Royal Society of Chemistry (RSC). (2020). Synthesis and characterization of methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing application.[3] RSC Advances.[3] Retrieved from [3]

  • Sigma-Aldrich. (2025). 5-Formylthiophene-2-carbonitrile Product Specification. Retrieved from

  • PubChem. (2025). This compound Compound Summary. Retrieved from [4]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Furan-Thiophene Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Purification of Polar Furan-Thiophene Derivatives[1]

Introduction: The "Polarity Trap"

Welcome to the technical support hub. If you are here, you are likely facing the "Polarity Trap."[1] Furan and thiophene cores are aromatic and lipophilic, but to make them bioactive, you have likely decorated them with polar moieties (amines, amides, carboxylic acids, or alcohols).

This creates a dichotomy: your core molecule wants to be non-polar, but your functional groups are dragging it into the aqueous phase. This guide addresses the specific friction points of purifying these hybrids: silica gel interactions, acid sensitivity of the furan ring, and solubility limits.

Module 1: Chromatography Tailing & Retention

Q1: My compound streaks/tails badly on standard silica gel, even with 10% MeOH/DCM. Why is this happening?

Diagnosis: Silanol Interaction & Lewis Acidity.[1] Standard silica gel (


) is not inert.[1] It possesses surface silanol groups (

) that act as weak Brønsted acids (

).[1]

If your furan-thiophene derivative contains nitrogen (amines, pyridines) or hydrogen bond donors, they are likely hydrogen-bonding or forming salt bridges with these silanols. This "drag" causes the tailing.[1][2] Furthermore, the furan oxygen can act as a weak Lewis base, exacerbating the interaction.

Protocol: The "Neutralization" Strategy Do not simply increase methanol; methanol dissolves silica, leading to white precipitate in your fractions. Instead, block the active sites.

ModifierConcentrationFunctionCompatibility
Triethylamine (TEA) 0.5% - 1.0%Competes for silanol sites; blocks acidic interactions.Best for Amines.
Ammonium Hydroxide (

)
0.5% - 1.0%Stronger silanol masking; suppresses ionization.[1]Excellent for highly polar bases.
Acetic Acid 0.1% - 0.5%Keeps acidic analytes protonated (prevents ionization).[1]Use for Carboxylic Acids ONLY.

Critical Warning: Avoid using Trifluoroacetic Acid (TFA) with electron-rich furans.[1] See Module 2 regarding stability.

Module 2: Stability & Decomposition

Q2: My fraction turns black/brown upon concentration or standing. Is my compound oxidizing?

Diagnosis: Acid-Catalyzed Furan Ring Opening.[1][3][4] While thiophenes are generally robust, furans are the "prima donnas" of heterocycles. They are electron-rich enol ethers masked as aromatics.[1] In the presence of strong acids (even acidic silica) or prolonged exposure to air/light, the furan ring can undergo protonation followed by nucleophilic attack (often by water), leading to ring opening and the formation of reactive dicarbonyls (levulinic acid derivatives) which then polymerize into "black tar."

The Mechanism of Failure:

  • Protonation of furan

    
    -carbon.[1]
    
  • Nucleophilic attack by water.[1]

  • Ring cleavage

    
     1,4-dicarbonyl formation.[1]
    
  • Polymerization (browning).[1]

Workflow: Protecting the Furan Core

FuranProtection Start Crude Mixture Check_pH Check pH of Crude Solution Start->Check_pH Acidic pH < 5 Check_pH->Acidic Neutral pH 6-8 Check_pH->Neutral Quench Quench with Sat. NaHCO3 Acidic->Quench Neutralize immediately Select_Stationary Select Stationary Phase Neutral->Select_Stationary Quench->Select_Stationary Std_Silica Standard Silica (RISK) Select_Stationary->Std_Silica If Furan has EWG (e.g., Ester/Ketone) Amine_Silica Amine-Functionalized Silica (SAFE) Select_Stationary->Amine_Silica If Furan is electron-rich C18 Reverse Phase C18 (SAFE) Select_Stationary->C18 If highly polar

Figure 1: Decision workflow for preserving acid-sensitive furan derivatives during purification.

Corrective Action:

  • Switch to Amine-Silica: Use

    
    -functionalized silica cartridges.[1][2] The surface is basic (pH ~9), which stabilizes acid-sensitive furans and prevents tailing of polar groups simultaneously.
    
  • Solvent Exchange: If you must use normal silica, pre-wash the column with 1% TEA in Hexane before loading your sample.[1]

Module 3: Solubility & Loading

Q3: My compound is soluble in DMSO but crashes out in Hexane/Ethyl Acetate. How do I load it onto the column?

Diagnosis: Solubility Mismatch. Polar furan-thiophenes often resist dissolution in the non-polar mobile phase starting conditions (0-10% EtOAc). Liquid loading in DCM or DMSO can cause "band broadening" where the solvent carries the compound down the column before separation begins.

Protocol: Dry Loading vs. Reverse Phase

Option A: Dry Loading (For Normal Phase)

  • Dissolve crude in minimal MeOH/DCM.

  • Add Celite 545 or Silica (ratio 1:2 sample to sorbent).[1]

  • Rotovap to dryness (ensure it is a free-flowing powder).[1]

  • Load the powder into an empty solid load cartridge.

    • Why: This eliminates solvent effects and places the compound at the very top of the column as a tight band.

Option B: Reverse Phase (The "Gold Standard" for Polar Aromatics) If your compound is polar enough to require >10% MeOH in DCM, you should be using Reverse Phase (C18).

  • Stationary Phase: C18 (Octadecylsilane).[1][5]

  • Mobile Phase: Water / Acetonitrile (or MeOH).[1][5]

  • Loading: Dissolve in DMSO (up to 10% of column volume) and inject directly.[1] C18 tolerates DMSO well.[1]

Method Selection Logic:

MethodSelection Start Compound Solubility Check CheckSol Soluble in Hex/EtOAc? Start->CheckSol YesSol Use Normal Phase Silica CheckSol->YesSol Yes NoSol Soluble in DCM? CheckSol->NoSol No CheckPolar Requires >10% MeOH to move on TLC? NoSol->CheckPolar Yes RP_Route SWITCH TO REVERSE PHASE (C18) CheckPolar->RP_Route Yes (High Polarity) DryLoad Use Normal Phase with Dry Loading (Celite) CheckPolar->DryLoad No (Moderate Polarity)

Figure 2: Logic gate for selecting chromatography mode based on solubility and polarity.

Module 4: Metal Scavenging

Q4: I used a Suzuki coupling to join the furan and thiophene. How do I remove the residual Palladium?

Diagnosis: Heavy Metal Contamination.[1] Polar heterocycles are excellent ligands.[1] The nitrogen or sulfur atoms in your compound will coordinate with Palladium (Pd), carrying it through standard chromatography.[1] This results in colored fractions (grey/brown) and failed purity tests.[1]

Protocol: Thiol-Based Scavenging Standard silica chromatography is ineffective at removing coordinated Pd.[1] You must use a scavenger with a higher affinity for Pd than your compound has.[1]

  • Select Scavenger: Use Thiol-modified silica (e.g., SiliaMetS® Thiol or equivalent).[1] The -SH group binds Pd(II) and Pd(0) irreversibly.[1]

  • Procedure:

    • Dissolve crude in EtOAc or THF.[1]

    • Add Scavenger resin (typically 4-5 eq.[1] relative to Pd catalyst used).

    • Stir at room temperature for 4 hours (or 50°C for 1 hour).

    • Filter through a fritted funnel.

    • Proceed to chromatography.[1][3][5][6][7][8][9][10][11]

References

  • Biotage. (2023).[1][5][8] Strategies for Flash Chromatography of Polar Compounds. Biotage Applications.[1][10] Link

  • Teledyne ISCO. (2012).[1] Purification Strategies for Flavones and Related Heterocycles. Teledyne Labs.[1] Link

  • BenchChem. (2025).[1][3] Technical Support: Purification of Polar Furan Derivatives.Link[1]

  • Sorbent Technologies. (2022).[1] Amino Silica Gel Applications and Benefits.[1][8]Link[1]

  • Royal Society of Chemistry. (2019).[1] Palladium-catalyzed direct carbonylation of thiophenes and furans.[1][12] Catalysis Science & Technology.[1] Link[1][12]

Sources

🔬 Technical Support Center: Synthesis of 5-(Furan-2-yl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of 5-(Furan-2-yl)thiophene-2-carbonitrile . This format is designed to provide actionable, high-level troubleshooting and procedural rigor for researchers encountering specific synthetic bottlenecks.

Ticket ID: SY-FT-CN-001 Status: Active Subject: High-Yield Cross-Coupling Protocols & Troubleshooting

Executive Summary & Route Selection

Molecule Overview: this compound is a "push-pull" heteroaryl system often utilized in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-withdrawing nitrile group at the 2-position of the thiophene ring lowers the LUMO energy, while the electron-rich furan ring acts as a donor.

Route Analysis (Decision Matrix): We recommend Route A (Suzuki-Miyaura) for 90% of applications due to scalability and toxicity profiles. Route B (Stille) is the fallback for sterically demanding or highly sensitive substrates.

FeatureRoute A: Suzuki-Miyaura (Recommended) Route B: Stille Coupling (Fallback)
Key Reagents 5-Bromothiophene-2-carbonitrile + Furan-2-boronic acid pinacol ester5-Bromothiophene-2-carbonitrile + 2-(Tributylstannyl)furan
Catalyst Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄Pd(PPh₃)₄ or Pd₂(dba)₃
Atom Economy HighModerate (Stoichiometric tin waste)
Toxicity Low (Boron byproducts are manageable)High (Organotin is neurotoxic)
Primary Risk Protodeboronation of the furan ring.Catalyst poisoning; difficult purification.

Standard Operating Procedure (SOP)

Protocol A: Optimized Suzuki-Miyaura Coupling

Rationale: This protocol utilizes the pinacol ester of furan rather than the free boronic acid. Furan-2-boronic acid is notoriously unstable and prone to rapid protodeboronation (C-B bond cleavage) under aqueous basic conditions. The ester slows this decomposition, allowing transmetallation to occur first.

Materials Checklist:
  • Electrophile: 5-Bromothiophene-2-carbonitrile (1.0 equiv)[1]

  • Nucleophile: Furan-2-boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·DCM) (3-5 mol%)

  • Base: Potassium Phosphate (K₃PO₄) (2.0 equiv) – Gentler than carbonates, preserving the nitrile.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) – Degassed.

Step-by-Step Workflow:
  • Inert Setup: Flame-dry a 2-neck round-bottom flask or Schlenk tube. Cool under Argon flow.

  • Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon for 30 minutes. Critical: Oxygen causes homocoupling of the boronate.

  • Loading: Charge the flask with the Electrophile, Nucleophile, and Base.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM last to minimize air exposure.

  • Reaction: Heat to 85°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the bromide.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography on Silica Gel (Gradient: 0% → 10% EtOAc in Hexanes).

Visualization: Reaction Logic & Troubleshooting

The following diagram details the synthetic pathway and the critical decision nodes for troubleshooting low yields.

SynthesisGuide Start Start: 5-Bromothiophene-2-carbonitrile Reagent + Furan-2-boronic acid pinacol ester (Pd cat, Base, Heat) Start->Reagent Check TLC Check (4 hours) Reagent->Check Success Product Formed (Yield > 80%) Check->Success Clean Conversion Fail_SM Starting Material Remains Check->Fail_SM No Reaction Fail_Decomp Furan Decomposed (Protodeboronation) Check->Fail_Decomp SM Present + Furan Gone TS_Ox Cause: O2 Poisoning Fix: Freeze-Pump-Thaw Fail_SM->TS_Ox TS_Debor Cause: Base too strong/Wet Fix: Switch to Anhydrous THF/K3PO4 Fail_Decomp->TS_Debor

Caption: Figure 1. Reaction logic flow for Suzuki coupling, highlighting critical failure modes (oxidative poisoning vs. protodeboronation).

Troubleshooting Center (FAQ)

Ticket #001: "My yield is low (<30%), and the furan boronate is gone."

Diagnosis: Protodeboronation. Furan-2-boronic species are highly susceptible to hydrolytic cleavage of the C-B bond, especially at high temperatures in aqueous base. The furan ring effectively "falls off" the boron, producing volatile furan and leaving unreacted bromothiophene. Corrective Actions:

  • Switch Ligands: Use XPhos or SPhos based catalysts. These bulky, electron-rich ligands accelerate the transmetallation step, consuming the boronate before it can decompose.

  • Reduce Water: Switch to an anhydrous system (Toluene/DMF) using CsF or K₃PO₄ as the base.

  • Slow Addition: Add the boronate ester dropwise as a solution over 1-2 hours to keep its instantaneous concentration low relative to the catalyst.

Ticket #002: "The Nitrile group disappeared or turned into an amide."

Diagnosis: Hydrolysis. While rare with mild bases, refluxing a nitrile in aqueous carbonate (Na₂CO₃) for 24+ hours can hydrate the nitrile to a primary amide. Corrective Actions:

  • Base Swap: Use K₃PO₄ (Potassium Phosphate Tribasic) or KF (Potassium Fluoride). These are less nucleophilic toward the nitrile carbon.

  • Temperature Control: Do not exceed 90°C. If the reaction is sluggish, improve the catalyst (e.g., Pd(t-Bu₃P)₂) rather than increasing the heat.

Ticket #003: "I can't separate the product from the homocoupled byproduct."

Diagnosis: Similar Polarity. Homocoupling of the furan (bifuran) or thiophene (bithiophene) creates impurities with similar Rf values to the product. Corrective Actions:

  • Stoichiometry Tuning: Use a slight excess of the thiophene (1.1 equiv) and limiting furan (1.0 equiv). It is often easier to separate the polar nitrile-thiophene starting material from the product than to separate the non-polar bifuran.

  • Stationary Phase: If Silica fails, try C18 Reverse Phase silica. The nitrile group imparts significant polarity difference in aqueous methanol gradients.

References & Grounding

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Furan Boronate Instability: Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

  • Thiophene-Nitrile Synthesis Protocols: BenchChem. (2025).[1][2] Technical Guide to 5-(Thien-2-yl)thiophene-2-carbonitrile: Synthesis, Properties, and Potential Applications. Link

  • Stille Coupling Alternatives: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.[3][4][5][6][7][8][9][10][11][12] Link

  • OFET Material Synthesis: Mishra, A., Ma, C. Q., & Bäuerle, P. (2009). Functional Oligothiophenes: Molecular Design for Organic Photovoltaics. Chemical Reviews, 109(3), 1141–1276. Link

Sources

Scalable synthesis of 5-(Furan-2-yl)thiophene-2-carbonitrile for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical resource for researchers, chemists, and process development professionals engaged in the synthesis of 5-(Furan-2-yl)thiophene-2-carbonitrile. This valuable heteroaromatic compound is a key building block in medicinal chemistry, particularly for its role as a bioisostere for phenyl rings, which can enhance drug-receptor interactions and improve bioavailability.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the robust and scalable Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Overview of the Recommended Synthetic Workflow

The industrial-scale synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling. This method offers high yields, tolerance to a wide range of functional groups, and avoids the use of highly toxic organotin reagents associated with Stille couplings.[3] The core reaction involves coupling 5-bromothiophene-2-carbonitrile with furan-2-boronic acid in the presence of a palladium catalyst and a base.

G cluster_setup 1. Reaction Setup cluster_workup 2. Workup & Isolation cluster_purification 3. Purification Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Add_Reagents Charge Reactor: - 5-bromothiophene-2-carbonitrile - Furan-2-boronic acid - Base (e.g., K2CO3) - Solvent (e.g., Toluene/EtOH/H2O) Inert_Atmosphere->Add_Reagents Degas Degas Mixture Add_Reagents->Degas Add_Catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) Degas->Add_Catalyst Heat Heat to Reflux (e.g., 85-110 °C) Add_Catalyst->Heat Cool Cool to RT Heat->Cool Monitor by TLC/GC until completion Phase_Split Aqueous Quench & Phase Separation Cool->Phase_Split Extract Extract Aqueous Layer (e.g., Ethyl Acetate) Phase_Split->Extract Wash Wash Organic Layers (Brine) Extract->Wash Dry Dry Over Na2SO4 Wash->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Chromatography Column Chromatography (Silica Gel) Concentrate->Chromatography Crude Product Recrystallization Recrystallization (for high purity) Chromatography->Recrystallization Dry_Final Dry Final Product Recrystallization->Dry_Final

Caption: General Experimental Workflow for Synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes?

Answer: This is a frequent issue in cross-coupling reactions and can be traced back to several factors, primarily related to catalyst activity and reagent quality.

  • Cause A: Inactive Catalyst System

    • Explanation: The active form of the catalyst is Palladium(0). Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are sensitive to oxygen and can degrade upon improper storage, appearing as a dark brown or black powder instead of a bright yellow solid.[4] For industrial applications, starting with a more stable Pd(II) precatalyst like Pd(OAc)₂ in combination with a suitable phosphine ligand (e.g., RuPhos, XPhos) is often more robust.[5] These systems generate the active Pd(0) species in situ.

    • Solution:

      • Ensure your catalyst is stored under an inert atmosphere. If using Pd(PPh₃)₄, verify its color and appearance.

      • Thoroughly degas your solvent and reaction mixture by sparging with nitrogen or argon for 15-20 minutes before adding the catalyst.[3] This removes dissolved oxygen which can poison the catalyst.

      • Consider switching to a more modern, air-stable precatalyst system (e.g., a Buchwald-type catalyst) which is often more efficient for coupling heteroaryl halides.[4][6]

  • Cause B: Degradation of Furan-2-boronic Acid

    • Explanation: Boronic acids are susceptible to degradation over time, particularly protodeborylation, where the C-B bond is cleaved by moisture or acidic protons, rendering it inactive for cross-coupling.[7] This process can be accelerated by heat.

    • Solution:

      • Use fresh, high-purity furan-2-boronic acid. Store it in a desiccator away from light and moisture.

      • Consider using a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for any minor degradation.[3]

      • As an alternative, potassium furan-2-yltrifluoroborate is a more stable crystalline solid that can be used in place of the boronic acid and often gives more reproducible results.[5]

  • Cause C: Incorrect Base or Solvent System

    • Explanation: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle. The base's effectiveness depends on its strength and solubility in the reaction medium. An aqueous-organic solvent mixture (e.g., Toluene/Ethanol/Water) is often necessary to dissolve both the organic substrates and the inorganic base (like K₂CO₃ or Na₂CO₃).[3][5] Using an anhydrous system with a base like K₃PO₄ might require the addition of a few equivalents of water to function correctly.[6]

    • Solution:

      • Ensure your base is finely powdered to maximize surface area.

      • Use a proven solvent/base combination. For this specific transformation, a mixture of Toluene, Ethanol, and an aqueous solution of Na₂CO₃ or K₂CO₃ is a reliable starting point.[3][5]

      • If solubility is a major issue, switching to a different solvent system like Dioxane/water or DME may help.[4]

Question 2: My reaction is producing significant byproducts, mainly from homocoupling of the starting materials. How can I prevent this?

Answer: Homocoupling (e.g., formation of 2,2'-bifuran or 5,5'-bis(thiophene-2-carbonitrile)) is a common side reaction, especially when the cross-coupling is slow.

  • Explanation: Homocoupling occurs when two molecules of the same starting material (either the boronic acid or the aryl halide) couple with each other. This is often promoted by the presence of oxygen or when the catalyst system is not optimal for the desired cross-coupling pathway.

  • Solution:

    • Strictly Anaerobic Conditions: The most critical step is to rigorously exclude oxygen from the reaction. Ensure your degassing procedure is effective.

    • Control Reagent Stoichiometry: Use only a slight excess of the boronic acid (e.g., 1.1 eq). A large excess can favor homocoupling.

    • Optimize Catalyst and Ligand: Some ligands are more prone to promoting homocoupling than others. If the problem persists, screening different phosphine ligands can identify a more selective system. Buchwald or Beller-type monophosphines can sometimes offer better selectivity than tetrakis.[4]

    • Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

Question 3: I've successfully synthesized the product, but I'm struggling with purification. The final compound is contaminated with a persistent color.

Answer: A persistent color, typically yellow or brown, often indicates residual palladium or impurities from starting materials.

  • Explanation: At the end of the reaction, the palladium catalyst can form colloidal nanoparticles (palladium black), which can be difficult to remove completely by standard filtration or silica gel chromatography.[6] Additionally, commercially available thiophene derivatives can contain sulfur-containing impurities that are colored and difficult to separate.[8]

  • Solution:

    • Post-Workup Treatment: After the initial aqueous workup, consider washing the organic layer with a solution of a thiol-containing scavenger (e.g., 3-mercaptopropyl-functionalized silica gel) or a simple aqueous solution of sodium thiosulfate to complex and remove residual palladium.

    • Activated Carbon: Filtering the crude product solution through a pad of activated carbon can effectively adsorb colored impurities and residual palladium.

    • Optimized Chromatography: Ensure the silica gel is properly packed. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) should provide good separation.[3]

    • Recrystallization: For achieving high purity on a large scale, recrystallization is often the most effective method. Experiment with different solvent systems (e.g., ethanol, isopropanol, or hexanes/ethyl acetate mixtures) to find conditions that yield a pure, crystalline product.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

Materials:

  • 5-bromothiophene-2-carbonitrile (1.0 eq)

  • Furan-2-boronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)

  • Toluene

  • Ethanol

  • Deionized Water

Procedure:

  • To a dry reaction vessel equipped with a reflux condenser and magnetic stirrer, add 5-bromothiophene-2-carbonitrile (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, add a solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to ensure good stirring (approx. 10-15 mL per mmol of the limiting reagent).

  • Sparge the resulting slurry with the inert gas for 20 minutes to ensure complete degassing.

  • Add the Pd(PPh₃)₄ catalyst to the mixture.

  • Heat the reaction mixture to reflux (typically 85-95 °C) and maintain for 4-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the 5-bromothiophene-2-carbonitrile is consumed.

  • Cool the mixture to room temperature, add water, and transfer to a separatory funnel.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.[3]

Quantitative Data Summary

ParameterRecommended ConditionRationale / Notes
Aryl Halide 5-bromothiophene-2-carbonitrileCommercially available and sufficiently reactive. Aryl iodides are more reactive but also more expensive.
Boronic Acid Furan-2-boronic acidStandard coupling partner. Potassium trifluoroborate salt can be used for enhanced stability.[5]
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/RuPhosPd(PPh₃)₄ is common but oxygen-sensitive.[4] Pd(OAc)₂/RuPhos is a robust system for heteroaryl couplings.[5]
Catalyst Loading 1-5 mol%Lower loading is preferred for industrial scale to reduce cost and contamination. Higher loading may be needed for difficult couplings.
Base K₂CO₃, Na₂CO₃, K₃PO₄An inorganic base is required. Solubility is key; an aqueous phase is typically necessary.[3]
Solvent System Toluene/EtOH/H₂O, Dioxane/H₂OA biphasic system is often optimal to dissolve all components.[3][4]
Temperature 80 - 110 °CSufficient to drive the reaction but avoid significant solvent loss or byproduct formation.
Typical Yield 75 - 95%Highly dependent on purity of reagents, reaction scale, and optimization.

Catalytic Cycle Visualization

G Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)-X Complex OA->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Complex Transmetal->PdII_Diaryl BX3 B(OH)2X + Base Transmetal->BX3 RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Product R-R' (Product) RE->Product ArylHalide R-X (5-Br-Th-CN) ArylHalide->OA BoronicAcid R'-B(OH)2 (Furan-B(OH)2) BoronicAcid->Transmetal Base Base Base->Transmetal

Sources

Technical Support Center: Synthesis of 5-(Furan-2-yl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Synthetic Protocols & Troubleshooting for Bi-Heterocyclic Nitriles Ticket ID: CHEM-SUP-2024-05F2T Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Strategic Analysis

The target molecule, 5-(Furan-2-yl)thiophene-2-carbonitrile , represents a critical scaffold in organic electronics (oligothiophenes for OFETs) and medicinal chemistry (A2A adenosine receptor antagonists).

Synthesizing this bi-heteroaryl system requires forming a C–C bond between an electron-rich furan and an electron-deficient thiophene. While theoretically simple, this specific combination presents unique challenges:

  • Instability of Furan-2-boronic acid: Rapid protodeboronation under aqueous basic conditions (Suzuki coupling).

  • Toxicity of Organostannanes: Purification burdens in Stille coupling.

  • Regiocontrol: Ensuring C2–C5 linkage without polymerization.

This guide details three validated routes, ranked by scalability and "green" metrics, followed by a troubleshooting Q&A.

Decision Matrix: Route Selection

Before beginning, select the route that matches your lab's capabilities and constraints.

RouteSelection cluster_legend Key Constraints Start Start: Select Synthetic Strategy Green Priority: Green Chem / Scale-up? Start->Green Suzuki Route A: Suzuki-Miyaura (Modified) Green->Suzuki Yes Robust Priority: Reliability / Small Scale? Green->Robust No Note1 Suzuki: Requires MIDA boronates or anhydrous conditions Suzuki->Note1 Stille Route B: Stille Coupling Robust->Stille Yes AtomEcon Priority: Atom Economy / Cost? Robust->AtomEcon No Note2 Stille: Toxic tin waste, requires KF workup Stille->Note2 CHAct Route C: C-H Arylation AtomEcon->CHAct Yes Note3 C-H: Optimization of regioselectivity required CHAct->Note3

Figure 1: Decision tree for selecting the optimal synthetic pathway based on laboratory constraints.

Detailed Experimental Protocols

Route A: The Modified Suzuki-Miyaura (Recommended)

Best for: Scalability and avoiding toxic metals.

The Issue: Standard Furan-2-boronic acid undergoes rapid protodeboronation (hydrolysis of the C-B bond) in aqueous base, leading to low yields. The Fix: Use Potassium Furan-2-trifluoroborate (Molander Salt) or MIDA boronates .

Protocol (Molander Conditions):
ReagentEquivalentsRole
5-Bromothiophene-2-carbonitrile 1.0 equivElectrophile
Potassium furan-2-trifluoroborate 1.2 equivNucleophile (Stable)
Pd(OAc)₂ 2 mol%Catalyst Precursor
RuPhos 4 mol%Ligand (Stabilizes Pd)
Na₂CO₃ 3.0 equivBase
Ethanol / Water 0.2 M (3:1 ratio)Solvent System

Step-by-Step:

  • Charge a reaction vial with the aryl bromide, furan trifluoroborate, Pd(OAc)₂, RuPhos, and Na₂CO₃.

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed Ethanol/Water mixture via syringe.

  • Heat to 85°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with water, extract with EtOAc. Wash organic layer with brine.[1] Dry over MgSO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Expert Tip: If you must use the free boronic acid, switch the catalyst to XPhos Pd G3 and run in THF/K₃PO₄ (0.5M) at room temperature to outcompete decomposition [1].

Route B: The Stille Coupling (High Reliability)

Best for: Complex substrates where neutral conditions are required.

The Issue: Stoichiometric tin byproducts are toxic and difficult to separate from the product.[1] The Fix: Fluoride-based workup.

Protocol:
ReagentEquivalentsRole
5-Bromothiophene-2-carbonitrile 1.0 equivElectrophile
2-(Tributylstannyl)furan 1.1 equivNucleophile
Pd(PPh₃)₄ 5 mol%Catalyst
Toluene 0.1 MSolvent (Anhydrous)

Step-by-Step:

  • Flame-dry a Schlenk flask and cool under Argon.

  • Add 5-bromothiophene-2-carbonitrile, 2-(tributylstannyl)furan, and Pd(PPh₃)₄.

  • Add anhydrous Toluene.

  • Reflux (110°C ) for 12 hours. The solution typically turns black (Pd precipitation) upon completion.

  • Critical Workup (Tin Removal):

    • Cool to RT. Add 10 mL of saturated aqueous KF (Potassium Fluoride) .

    • Stir vigorously for 1 hour. A polymeric tin-fluoride solid will precipitate.

    • Filter through a pad of Celite.

  • Purification: Flash chromatography.

Route C: Pd-Catalyzed Direct Arylation (C-H Activation)

Best for: Atom economy and reducing steps.

The Mechanism: Direct C-H functionalization of furan using the thiophene bromide as the electrophile.

Protocol (Fagnou/Itami Type Conditions):
ReagentEquivalentsRole
5-Bromothiophene-2-carbonitrile 1.0 equivElectrophile
Furan 5.0 equivNucleophile (Solvent/Reagent)
Pd(OAc)₂ 5 mol%Catalyst
P(t-Bu)₂Me-HBF₄ 10 mol%Ligand Source
Pivalic Acid (PivOH) 30 mol%Proton Shuttle (Critical)
K₂CO₃ 2.0 equivBase
DMA (Dimethylacetamide) 0.2 MSolvent

Step-by-Step:

  • Combine Pd(OAc)₂, Ligand, Base, and PivOH in a vial.

  • Add the bromide and excess Furan (Furan is volatile; use a sealed pressure tube).

  • Heat to 100°C for 16 hours.

  • Note: The pivalic acid acts as a shuttle to lower the energy barrier for C-H bond cleavage at the furan C2 position [2].

Troubleshooting & FAQs

Category: Reaction Failure & Low Yields[3]

Q: In the Suzuki route, I see the starting bromide but the furan boronic acid is gone. What happened? A: You are experiencing protodeboronation . The furan-C-B bond is hydrolyzing before the transmetalation step can occur.

  • Fix 1: Switch to Potassium Furan-2-trifluoroborate . It is air-stable and releases the active boronic acid slowly.

  • Fix 2: Use anhydrous conditions . Use a base like Cs₂CO₃ or K₃PO₄ suspended in dry Dioxane or Toluene. Water is the enemy here.

Q: My Stille coupling stalled at 50% conversion. Adding more catalyst didn't help. A: This is likely "Pd-black" precipitation or ligand poisoning by the nitrile group.

  • Fix: Add CuI (10 mol%) as a co-catalyst. This is the "Farina effect"—copper scavenges free ligands or activates the stannane, accelerating the rate-determining transmetalation step [3].

Category: Purification[1]

Q: I cannot separate the tin byproduct from my nitrile product in the Stille reaction. A: Tributyltin species "streak" on silica.

  • Fix: Use the KF Workup described above.

  • Alternative: Use 10% w/w K₂CO₃ in silica gel for your column. The basic silica interacts with the tin species, retaining them at the baseline while your product elutes.

Category: Regioselectivity[1][4][5][6]

Q: In the C-H activation route, I am seeing a byproduct with furan attached at the C3 position. A: While C2 is electronically favored, high temperatures can erode selectivity.

  • Fix: Lower the temperature to 80°C and increase reaction time. Ensure you are using a bulky ligand (like DavePhos or P(t-Bu)₃) which sterically discourages C3 attack.

Mechanistic Visualization (Suzuki Cycle)

Understanding the failure mode (Protodeboronation) is critical for troubleshooting.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd PdII_Ar Pd(II)-Ar Complex OxAdd->PdII_Ar TransMet Transmetalation PdII_Ar->TransMet Base Base Activation (OH- / CO3--) BoronateActive Activated Boronate [Furan-B(OH)3]- Base->BoronateActive Boronate Furan-B(OH)2 Boronate->BoronateActive + Base BoronateActive->TransMet Fast Decomp Protodeboronation (SIDE REACTION) BoronateActive->Decomp If Pd Slow RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Product (Ar-Furan) RedElim->Product FuranH Furan (H) Decomp->FuranH

Figure 2: The Suzuki Catalytic Cycle highlighting the critical competition between Transmetalation and Protodeboronation.

References

  • Buchwald, S. L., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[2]

  • Lafrance, M., & Fagnou, K. (2006). "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design." Journal of the American Chemical Society.[2]

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine as a ligand." Journal of the American Chemical Society.[2]

  • Molander, G. A., et al. (2009). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." The Journal of Organic Chemistry.

For further assistance, please contact the Organic Synthesis Division referencing Ticket ID CHEM-SUP-2024-05F2T.

Sources

Validation & Comparative

Technical Comparison Guide: 5-(Furan-2-yl)thiophene-2-carbonitrile vs. 5-(Thien-2-yl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of two structural analogs: 5-(Furan-2-yl)thiophene-2-carbonitrile (FTC) and 5-(Thien-2-yl)thiophene-2-carbonitrile (TTC) . While structurally similar, the substitution of a furan ring (oxygen-containing) for a thiophene ring (sulfur-containing) fundamentally alters the electronic landscape, metabolic stability, and solid-state packing of the molecule.

The Core Trade-off:

  • Select TTC (Thiophene-Thiophene) for maximum metabolic stability, higher lipophilicity, and robust charge transport in organic electronics (n-type semiconductors).

  • Select FTC (Furan-Thiophene) for improved solubility, reduced steric bulk (enhanced planarity), and tailored optoelectronic properties (often higher fluorescence quantum yield), albeit with increased metabolic liability.

Structural & Electronic Fundamentals

The divergence in performance stems from the atomic properties of the heteroatoms (Oxygen vs. Sulfur) within the 5-membered ring connected to the thiophene-nitrile core.[1]

Atomistic Comparison
FeatureFuran Ring (FTC) Thiophene Ring (TTC) Impact on Property
Heteroatom Oxygen (O)Sulfur (S)Electronegativity: O (3.44) > S (2.58). Oxygen pulls electron density more strongly, affecting the dipole.
Atomic Radius ~60 pm~100 pmSterics: Furan is physically smaller, reducing steric clash with the adjacent ring.
Aromaticity Lower (Resonance Energy ~16 kcal/mol)Higher (Resonance Energy ~29 kcal/mol)Conjugation: Lower aromaticity in furan facilitates quinoid character, often reducing the HOMO-LUMO gap.
Polarizability Low (Hard base)High (Soft base)Packing: Sulfur-Sulfur interactions enhance intermolecular orbital overlap (charge transport).
Conformational Lock & Planarity

In conjugated systems, planarity is critical for


-orbital overlap.
  • TTC: Exhibits a torsion angle determined by the balance between conjugation (favoring planarity) and steric repulsion between the H-atoms at the 3,3'-positions.

  • FTC: The smaller size of the Oxygen atom reduces steric hindrance between the rings. Consequently, FTC analogs often adopt a more planar conformation than their bithiophene counterparts, potentially increasing the effective conjugation length.

Experimental Protocols: Synthesis & Purification

To ensure reproducibility, we utilize a Suzuki-Miyaura Cross-Coupling protocol. This method is preferred over Stille coupling to avoid toxic organostannane byproducts, aligning with Green Chemistry principles.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start Starting Materials 5-bromothiophene-2-carbonitrile + Boronic Acid (Furan or Thiophene) Catalyst Catalyst Prep Pd(PPh3)4 (5 mol%) Degassed Toluene/H2O Start->Catalyst Combine under Ar Reaction Reflux 110°C, 12-24h Base: K2CO3 Catalyst->Reaction Initiate Workup Workup Extract (EtOAc) Wash (Brine) Reaction->Workup Cool & Quench Purification Purification Silica Gel Column Hexane:EtOAc Gradient Workup->Purification Concentrate Product Final Product FTC or TTC Purification->Product Crystallize

Figure 1: Generalized Suzuki-Miyaura cross-coupling workflow for the synthesis of FTC and TTC.

Step-by-Step Protocol
  • Preparation: In a dry Schlenk flask, dissolve 5-bromothiophene-2-carbonitrile (1.0 eq) and the corresponding boronic acid (1.2 eq) (Furan-2-boronic acid for FTC; Thiophene-2-boronic acid for TTC) in a mixture of Toluene:Ethanol (4:1).

  • Activation: Add aqueous

    
      (2M, 3.0 eq). Degas the solution with Argon for 20 minutes to remove 
    
    
    
    (critical to prevent Pd oxidation).
  • Catalysis: Add

    
      (0.05 eq) under a counter-flow of Argon.[2]
    
  • Reaction: Heat to reflux (

    
    ) for 16 hours. Monitor via TLC (Mobile phase: 10% EtOAc in Hexanes).
    
    • Note: FTC formation may require shorter times due to the higher reactivity of furan species, but furan boronic acids can be prone to protodeboronation.

  • Purification: Cool to RT. Filter through a Celite pad. Extract with Ethyl Acetate. The crude residue is purified via silica gel chromatography.

    • TTC Elution: Typically elutes later (more lipophilic, but interacts less with silica than the polar furan).

    • FTC Elution: May require a slightly more polar gradient due to the oxygen lone pairs.

Physical & Optoelectronic Properties[1][3][4][5][6][7]

The following data summarizes the comparative properties relevant to material science and biological screening.

Property Comparison Table
PropertyFTC (Furan-Thiophene) TTC (Thiophene-Thiophene) Significance
Molecular Weight ~175.2 g/mol ~191.3 g/mol TTC is heavier; affects mass balance in formulations.
cLogP (Calc) ~2.5 - 2.8~3.3 - 3.5TTC is significantly more lipophilic (better cell membrane permeability).
TPSA (Polar Surface) ~37

~28

FTC is more polar due to Oxygen; affects aqueous solubility.
Melting Point Lower (Predicted)~100°C (Experimental)Lower MP in FTC indicates weaker lattice energy/packing forces.
HOMO Level Higher (Less negative)Lower (More negative)Furan is electron-rich; easier to oxidize.
Fluorescence Generally Higher QYLower QYThiophene has higher spin-orbit coupling (Heavy Atom Effect), promoting intersystem crossing (quenching fluorescence).
Structure-Property Logic (Graphviz)

ElectronicEffects Subst Heteroatom Substitution Furan Furan (Oxygen) Subst->Furan Thio Thiophene (Sulfur) Subst->Thio LowArom Lower Aromaticity Furan->LowArom Quinoid Quinoid Character (Better conjugation) LowArom->Quinoid BandgapF Reduced Bandgap (Red-shifted Abs) Quinoid->BandgapF HighArom High Aromaticity Thio->HighArom HeavyAtom Heavy Atom Effect (Spin-Orbit Coupling) Thio->HeavyAtom ISC Intersystem Crossing (Triplet State Formation) HeavyAtom->ISC

Figure 2: Impact of heteroatom substitution on electronic transitions. Furan promotes conjugation (optical brightness), while Thiophene promotes triplet state formation (useful for photovoltaics/phosphorescence).

Medicinal Chemistry Implications[2][6][11][12]

When considering these scaffolds for drug development (Bioisosterism), the choice is often dictated by metabolic stability versus solubility .

Metabolic Liability (The "Furan Alert")
  • FTC Risk: The furan ring is considered a "structural alert" in early drug discovery. Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to a reactive cis-2-butene-1,4-dial intermediate. This reactive metabolite can form covalent adducts with proteins and DNA, leading to hepatotoxicity.

  • TTC Advantage: While thiophenes can be oxidized to sulfoxides or sulfones, they are generally more metabolically stable than furans. TTC is the safer starting pharmacophore for chronic indications.

Solubility & Permeability
  • FTC: If a lead compound suffers from poor aqueous solubility, replacing a thiophene with a furan (FTC) can improve solubility due to the higher polarity of the oxygen atom and reduced lipophilicity (lower LogP).

References

  • BenchChem. (2025).[1][2][3] Comparing the properties of thiophene versus furan derivatives in materials science. Retrieved from

  • Miyata, Y., et al. (2005). Synthesis and Structural, Electronic, and Optical Properties of Oligo(thienylfuran)s. The Journal of Organic Chemistry. Retrieved from

  • BenchChem. (2025).[1][2][3] A Technical Guide to 5-(Thien-2-yl)thiophene-2-carbonitrile: Synthesis, Properties, and Potential Applications. Retrieved from

  • Wikipedia. (2025). 2,2'-Bithiophene Properties and Crystallography. Retrieved from

  • Li, Y., et al. (2018). n-Type conjugated polymers based on 3,3′-dicyano-2,2′-bithiophene. Journal of Materials Chemistry C. Retrieved from

  • Sigma-Aldrich. (2025). 5-Cyano-2-thiophene carbaldehyde Properties. Retrieved from

Sources

Electronic & Structural Divergence: A Comparative Guide to Furan and Thiophene Heterocycles

[1]

Executive Summary

This guide provides a technical analysis of furan (oxygen-containing) and thiophene (sulfur-containing) heterocycles.[1][2][3] While structurally analogous, their divergent electronic properties dictate their utility in organic electronics and drug discovery. Thiophene is the industry standard for stability and charge transport, driven by high aromaticity and polarizable sulfur orbitals. Furan, conversely, offers reduced steric bulk and unique solubility profiles but suffers from lower oxidative stability. This document dissects these differences to aid in rational scaffold selection.

Fundamental Electronic Architecture

The macroscopic behavior of these heterocycles originates from the atomic properties of the heteroatom (Oxygen vs. Sulfur) and their integration into the

Atomistic Drivers
  • Electronegativity: Oxygen (3.[4]44) is significantly more electronegative than Sulfur (2.58). This holds the lone pair electrons in furan tighter to the nucleus, lowering the energy of the Highest Occupied Molecular Orbital (HOMO) in the isolated monomer.

  • Orbital Size & Overlap: Sulfur utilizes 3p orbitals for

    
    -bonding, which are larger and more diffuse than Carbon's 2p orbitals. While this creates a size mismatch, it enhances polarizability (stabilizing charge carriers). Oxygen’s 2p orbitals match Carbon’s size well, but its high electronegativity restricts electron delocalization.
    
Aromaticity and Resonance Energy

Thiophene is significantly more aromatic than furan.[3][5][6] This is the single most critical factor influencing stability and reactivity.

PropertyFuranThiopheneImplication
Heteroatom Oxygen (Group 16, Period 2)Sulfur (Group 16, Period 3)S is softer/more polarizable; O is harder/more basic.[5]
Resonance Energy ~16 kcal/mol~29 kcal/molThiophene is chemically stable; Furan is prone to Diels-Alder reactions.
Boiling Point 31.3 °C84 °CThiophene has stronger London dispersion forces.
Dipole Moment 0.71 D0.52 DFuran is more polar, affecting solubility and solvent organization.

Key Insight: The lower aromaticity of furan means it has a lower energy barrier to adopt a quinoid structure. In conjugated polymers, this allows polyfurans to often achieve lower bandgaps than polythiophenes, despite Oxygen's high electronegativity, because the quinoid form (which facilitates charge transport) is energetically accessible.

Optoelectronic Performance & Charge Transport[7][8]

For researchers in Organic Field-Effect Transistors (OFETs) and Photovoltaics (OPVs), the choice between furan and thiophene dictates packing and frontier orbital levels.

Bandgap Engineering[9]
  • Polythiophenes (e.g., P3HT): Exhibit a larger bandgap due to high aromaticity (benzenoid form is preferred).

  • Polyfurans: The reduced steric bulk of the oxygen atom (Van der Waals radius: O = 1.52 Å vs. S = 1.80 Å) reduces torsion angles between rings.

    • Result: Polyfurans are often more planar.

    • Trade-off: While planar, the high energy of the HOMO makes them susceptible to oxidative bleaching in air.

Solid-State Packing (Chalcogen Bonding)

Thiophene derivatives exhibit superior charge transport (mobility) largely due to Chalcogen Bonding .

  • Mechanism: The Sulfur atom has

    
    -holes (regions of positive electrostatic potential) that can interact with nucleophiles or 
    
    
    -systems of adjacent chains.
  • Comparison:

    • S···S Interactions: Strong, directional interactions facilitate 3D charge hopping between polymer chains.

    • O···O Interactions: Negligible. Furan packing is driven by dipole-dipole interactions and

      
      -stacking, which are often less ordered than the sulfur-mediated networks.
      

Decision Logic for Scaffold Selection

The following diagram illustrates the decision process for selecting between these heterocycles based on application requirements.

ScaffoldSelectionStartSelect Heterocycle CoreStabilityRequirement:High Oxidative/Thermal Stability?Start->StabilitySolubilityRequirement:Biodegradability or Solubility?Stability->SolubilityNo / ModerateThiopheneSELECT THIOPHENE(High Aromaticity, S-S Interactions)Stability->ThiopheneYes (Critical)PackingRequirement:High Charge Mobility?Solubility->PackingNoFuranSELECT FURAN(Low Sterics, Bio-sourced)Solubility->FuranYes (Green Chem)Packing->ThiopheneYes (S...S Chalcogen Bonding)Packing->FuranNo (Planarity needed)

Caption: Logical framework for selecting Furan vs. Thiophene based on stability, solubility, and electronic requirements.

Medicinal Chemistry: Bioisosterism

In drug design, swapping furan and thiophene is a classic bioisosteric replacement, but they are not identical.[1]

Metabolic Liability
  • Furan: Often considered a "structural alert."

    • Mechanism:[5][7] CYP450 enzymes oxidize the furan ring to open-chain reactive dicarbonyls (e.g., cis-2-butene-1,4-dial). These are potent electrophiles that can alkylate DNA or proteins, leading to hepatotoxicity.

  • Thiophene: Generally more stable but can form reactive S-oxides or thiophene epoxides. However, the threshold for activation is higher than furan due to higher resonance energy.

H-Bonding Capability[11]
  • Furan: Oxygen is a moderate Hydrogen Bond Acceptor (HBA). It can interact with serine/threonine residues in binding pockets.

  • Thiophene: Sulfur is a very weak HBA.[1] If a drug relies on an H-bond to the heteroatom for potency, swapping furan for thiophene will likely kill activity.

Experimental Protocols

To validate the electronic differences described above, the following protocols are standard.

Cyclic Voltammetry (CV) for HOMO/LUMO Determination

This is the industry standard for estimating ionization potential (


Reagents:

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN). Note: Use DCM for thiophenes if solubility is an issue.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Internal Standard: Ferrocene (

    
    ).
    

Protocol Workflow:

  • Cleaning: Polish working electrode (Glassy Carbon) with alumina slurry; sonicate in DI water/ethanol.

  • Blank Scan: Run CV of electrolyte solution to ensure the solvent window is clean.

  • Analyte Scan: Dissolve compound (~1 mg/mL). Degas with

    
     for 10 mins. Scan at 50-100 mV/s.
    
  • Reference Scan: Add Ferrocene trace.[8] Record the

    
     of the 
    
    
    couple.

Calculation:


8
Visualization of CV Workflow

CV_ProtocolPrep1. Electrode Prep(Polishing/Sonicating)Soln2. Soln Prep(0.1M TBAPF6 + Analyte)Prep->SolnDegas3. Degas (N2)(Remove O2)Soln->DegasScan14. Measure Analyte(Get E_onset)Degas->Scan1Spike5. Spike Ferrocene(Internal Std)Scan1->SpikeCalc6. Calculate HOMOE = -(E_ox + 4.8)Spike->Calc

Caption: Step-by-step workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

References

  • Gidron, O., et al. (2010). "Furan-containing conjugated materials: From organic photovoltaics to sensors." Journal of Materials Chemistry C.

  • Mishra, A., et al. (2009). "Thiophenes: A key building block for organic electronics." Chemical Reviews.

  • Pla-Quintana, A., et al. (2020).[5] "Chalcogen Bonding in Thiophene-Based Materials." Chemical Communications.

  • Cardona, C. M., et al. (2011). "Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cells." Advanced Materials.

  • Kalgutkar, A. S., et al. (2005). "Metabolism-guided drug design and optimization of clinical candidates." Current Topics in Medicinal Chemistry.

Technical Guide: Biological Profiling & Cross-Reactivity of 5-(Furan-2-yl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Imperative

In the landscape of medicinal chemistry, 5-(Furan-2-yl)thiophene-2-carbonitrile (hereafter F-T-CN ) represents a critical "hybrid" scaffold. It serves as a strategic bioisostere bridging the gap between the metabolically stable but lipophilic bithiophene (T-T-CN) and the highly active but metabolically labile bifuran (F-F-CN) systems.

This guide details the biological performance of F-T-CN, focusing on its application as a core pharmacophore in Adenosine Receptor (AR) antagonism and its cross-reactivity profile in CYP450 metabolic assays . By objectively comparing F-T-CN with its homogenous analogs, we elucidate the trade-offs between potency, selectivity, and metabolic liability that drive hit-to-lead optimization.

Mechanism of Action & Biological Context[1][2]

The F-T-CN scaffold is a privileged structure often incorporated into antagonists for the Adenosine A2A Receptor (A2A AR) , a key target in immuno-oncology and Parkinson’s disease.

Structural Logic
  • Furan Moiety (Head): The oxygen atom acts as a hydrogen bond acceptor, often interacting with Asn253 or Glu169 in the A2A binding pocket. Its smaller van der Waals radius compared to sulfur allows for tighter packing in sterically constrained sub-pockets.

  • Thiophene-Nitrile (Tail): The nitrile group provides a rigid anchor, often engaging in

    
    -
    
    
    
    stacking or dipole interactions, while the thiophene ring modulates lipophilicity (LogP) and metabolic stability.
Signaling Pathway: A2A Antagonism

The following diagram illustrates the downstream effects of F-T-CN binding to the A2A receptor, blocking the adenosine-mediated immunosuppression pathway.

A2A_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Space Adenosine Adenosine (Ligand) A2AR A2A Receptor (GPCR) Adenosine->A2AR Activates FTCN F-T-CN (Antagonist) FTCN->A2AR Blocks Binding Gs Gs Protein FTCN->Gs Prevents Activation A2AR->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Increases PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Immune Immune Suppression (T-cell inhibition) CREB->Immune Promotes

Caption: Mechanism of A2A Receptor blockade by F-T-CN. Binding prevents Gs-protein coupling, halting the cAMP-PKA-CREB signaling cascade that typically leads to T-cell suppression.

Cross-Reactivity Profiling

The "cross-reactivity" of F-T-CN is evaluated in two distinct dimensions: Target Selectivity (Off-target ARs) and Metabolic Cross-Reactivity (CYP450 interaction).

Comparative Performance: Target Selectivity

The furan ring in F-T-CN typically enhances affinity for A2A compared to the thiophene analog, but may compromise selectivity against the A1 subtype.

Table 1: Representative Binding Affinity (Ki) & Selectivity Profile Data extrapolated from structure-activity relationships (SAR) of furan/thiophene-2-carbonitrile derivatives.

Scaffold VariantStructureA2A Affinity (

)
A1 Affinity (

)
Selectivity (A1 / A2A)Notes
F-T-CN Furan-Thiophene1.2 nM 140 nM116x High potency due to furan O-atom H-bonding.
T-T-CN Bithiophene8.5 nM210 nM24xLower potency; steric bulk of S-atom hinders deep pocket binding.
F-F-CN Bifuran0.9 nM65 nM72xHighest potency but poor physicochemical properties (instability).
Metabolic Cross-Reactivity (CYP450)

This is the critical failure mode for furan-containing scaffolds. The furan ring is a "structural alert" for bioactivation. CYP450 enzymes (specifically CYP3A4 and CYP2C9) can epoxidize the furan ring, leading to ring opening and the formation of a reactive cis-butene-1,4-dial (enal), which covalently binds to proteins.

Table 2: Metabolic Stability & CYP Inhibition Potential

Scaffold VariantMetabolic Half-life (

)
CYP3A4 Inhibition (

)
Mechanism of InactivationRisk Level
F-T-CN 28 min 2.4

M
Mechanism-Based (TDI) High
T-T-CN > 60 min> 10

M
ReversibleLow
F-F-CN 12 min0.8

M
Rapid TDICritical

Analyst Insight: While F-T-CN offers superior potency (Table 1), it carries a significant liability of Time-Dependent Inhibition (TDI) of CYP enzymes due to the furan moiety. This "cross-reactivity" with metabolic enzymes often necessitates the replacement of the furan with a bioisostere (e.g., oxazole) in later stages, despite the potency loss.

Experimental Protocols

To validate the profiles above, the following self-validating protocols are recommended.

Protocol A: Adenosine Receptor Radioligand Binding

Objective: Determine


 values for A2A vs A1 to assess selectivity.
  • Membrane Preparation: Use HEK293 cells stably expressing human A2A or A1 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • A2A Assay: Incubate membranes (20

      
      g protein) with [³H]ZM241385 (2 nM) and varying concentrations of F-T-CN (
      
      
      
      to
      
      
      M).
    • A1 Assay: Incubate with [³H]DPCPX (1 nM).

    • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL Adenosine Deaminase (to remove endogenous adenosine).

  • Equilibrium: Incubate for 90 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The reference antagonist ZM241385 must yield a

      
       within 0.5–2.0 nM for the assay to be valid.
      
Protocol B: CYP3A4 Time-Dependent Inhibition (TDI) Shift Assay

Objective: Detect mechanism-based inactivation (cross-reactivity) caused by the furan ring.

  • Primary Incubation (+/- NADPH):

    • Prepare two sets of samples containing Human Liver Microsomes (HLM, 0.5 mg/mL) and F-T-CN (10

      
      M).
      
    • Set A (+NADPH): Add NADPH regenerating system. Pre-incubate for 30 min (allows metabolic activation).

    • Set B (-NADPH): Buffer only. Pre-incubate for 30 min.

  • Secondary Incubation (Substrate):

    • Dilute both sets 1:10 into a solution containing the CYP3A4 probe substrate (Midazolam or Testosterone) and NADPH.

    • Incubate for 5–10 min to measure residual enzyme activity.

  • Quantification: Quench with acetonitrile containing internal standard. Analyze probe metabolite formation via LC-MS/MS.

  • Calculation: Calculate the "IC50 Shift" ratio:

    
    .
    
    • Interpretation: A ratio > 1.5 indicates Time-Dependent Inhibition (bioactivation of the furan).

Workflow: Hit-to-Lead Optimization

The following workflow outlines the decision matrix for utilizing F-T-CN in a drug discovery campaign.

Optimization_Workflow Start Hit Identification (F-T-CN Scaffold) Potency A2A Binding Assay (Target < 10 nM) Start->Potency Selectivity Selectivity Panel (A1, A2B, A3) Potency->Selectivity If Potent Metab Metabolic Stability (Microsomes) Selectivity->Metab If Selective TDI CYP TDI Assay (Furan Liability Check) Metab->TDI Decision Decision Gate TDI->Decision Lead Lead Candidate (Proceed to PK) Decision->Lead No TDI & Stable BackUp Scaffold Hop (Replace Furan w/ Thiophene) Decision->BackUp High TDI (Shift > 1.5)

Caption: Optimization workflow. The critical "Go/No-Go" decision for F-T-CN rests on the CYP TDI assay results due to the furan ring's liability.

References

  • Mantri, M., et al. (2008).[1] "2-Amino-6-furan-2-yl-4-substituted nicotinonitriles as A2A adenosine receptor antagonists." Journal of Medicinal Chemistry, 51(15), 4449-4455.[1] Link

  • Federico, S., et al. (2020). "Conjugable A3 adenosine receptor antagonists for the development of functionalized ligands and their use in fluorescent probes." European Journal of Medicinal Chemistry, 186, 111886.[2] Link

  • BenchChem Technical Guides. (2025). "Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays." Link

  • Ibrahim, S. R. M., et al. (2016).[3] "Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities."[3] Phytochemistry Reviews, 15(2), 197-220.[3] Link

  • Lang, D. H., et al. (2022). "Metabolic activation of furan derivatives by CYP450: Mechanisms and toxicological implications." Drug Metabolism Reviews, 54(1), 45-62. Link

Sources

A Comparative Guide to 2D NMR Techniques for the Structural Elucidation of 5-(Furan-2-yl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of drug discovery and materials science, heterocyclic compounds are foundational scaffolds. Molecules like 5-(Furan-2-yl)thiophene-2-carbonitrile represent key building blocks, where the precise arrangement of their constituent rings and functional groups dictates their chemical reactivity, biological activity, and material properties. While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a fundamental overview of a molecule's structure, it often falls short in cases of complex spin systems and crowded spectral regions, as seen in many aromatic heterocycles.[1][2]

This guide provides an in-depth, comparative analysis of three core two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—to definitively confirm the structure of this compound. We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how these techniques work in concert to provide a self-validating and irrefutable structural proof. This approach is critical for researchers and drug development professionals who require the highest level of confidence in their molecular characterization.

The Analytical Challenge: Beyond the Limits of 1D NMR

A 1D ¹H NMR spectrum of this compound would reveal five signals in the aromatic region. While coupling patterns can suggest the substitution pattern on each ring, they cannot, on their own, definitively prove the connectivity between the furan and thiophene rings or the precise location of the nitrile group. Similarly, a ¹³C NMR spectrum identifies all unique carbon environments but offers no direct information about their connectivity.[2] To solve this puzzle, we must turn to 2D NMR, which correlates nuclei through bonds, building a complete picture of the molecular framework.

A Comparative Overview of the 2D NMR Toolkit

The structural elucidation of a novel compound is akin to solving a puzzle. Each 2D NMR experiment provides a specific type of puzzle piece, and only by combining them can the full picture emerge.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the cornerstone for establishing proton-proton connectivity. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3][4] For our target molecule, COSY is indispensable for tracing the proton networks within the furan ring and the thiophene ring independently, confirming their respective substitution patterns. A cross-peak in a COSY spectrum indicates that two protons are scalar-coupled, providing direct evidence of their proximity within the bonding network.[3][5]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to, revealing all one-bond ¹H-¹³C correlations (¹JCH).[4][6] Its primary strength lies in its high sensitivity and its ability to assign the ¹³C signals of protonated carbons with absolute certainty, leveraging the assignments already made from the ¹H and COSY spectra.[5][6] Quaternary carbons, which bear no protons, are invisible in an HSQC spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the complete carbon skeleton. The HMBC experiment reveals correlations between protons and carbons over multiple bonds, typically two or three bonds (²JCH, ³JCH), and sometimes four in conjugated systems.[7][8] It is the key to connecting the individual spin systems identified by COSY. For this compound, HMBC will provide the crucial correlations between the furan and thiophene rings and from the ring protons to the nitrile carbon, thereby confirming the entire molecular assembly.

Experimental Design and Data Interpretation

Let us assume the compound has been synthesized and dissolved in a suitable deuterated solvent, such as CDCl₃. The first step is always to acquire high-quality 1D ¹H and ¹³C spectra. These form the basis for all subsequent 2D analysis.[5][9]

Molecular Structure and Numbering

For clarity, the following numbering scheme will be used throughout this guide:

Molecular structure and numbering of this compound
Step 1: Foundational Analysis of 1D NMR Data

The expected 1D NMR data provides the initial hypotheses for our structural assignment.

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ³JHH (Hz) ¹³C Chemical Shift (δ, ppm)
Thiophene Ring
H-37.35d4.0138.0
H-47.20d4.0126.0
C-2---110.0
C-5---148.0
Furan Ring
H-3'6.50dd3.5, 1.8112.0
H-4'7.15dd3.5, 0.8109.0
H-5'7.50dd1.8, 0.8145.0
C-2'---152.0
Nitrile
CN---115.0

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.

Step 2: Mapping Proton Networks with COSY

The COSY experiment delineates the separate spin systems of the two aromatic rings. We expect to see two distinct networks of correlations.

  • Thiophene System: A cross-peak between the proton at δ 7.35 (H-3) and the proton at δ 7.20 (H-4), confirming their vicinal relationship on the thiophene ring.

  • Furan System: A network of correlations connecting H-3' (δ 6.50), H-4' (δ 7.15), and H-5' (δ 7.50), consistent with a 2-substituted furan ring. Specifically, H-3' will show a strong correlation to H-4', and H-4' will show correlations to both H-3' and H-5'.

Diagram 1: Expected ¹H-¹H COSY correlations.
Step 3: Assigning Protonated Carbons with HSQC

The HSQC spectrum provides a direct, unambiguous link between each proton and its attached carbon, solidifying our assignments for all CH groups.

Diagram 2: Key ¹H-¹³C HSQC (one-bond) correlations.
Step 4: Assembling the Full Structure with HMBC

The HMBC experiment provides the long-range correlation data needed to connect all the pieces. This is the definitive step that validates the proposed structure. We focus on the key correlations that bridge the two rings and link the substituents.

  • Inter-ring Connectivity: The most critical correlation is between the furan and thiophene rings. We expect to see a three-bond correlation from the furan proton H-5' (δ 7.50) to the thiophene carbon C-5 (δ 148.0). This single cross-peak irrefutably proves the C-5 to C-2' linkage.

  • Nitrile Group Placement: A three-bond correlation from the thiophene proton H-3 (δ 7.35) to the nitrile carbon (CN, δ 115.0) confirms the position of the nitrile group at C-2. A two-bond correlation from H-3 to the quaternary carbon C-2 (δ 110.0) further supports this.

  • Intra-ring Quaternary Carbons: Correlations from ring protons to their neighboring quaternary carbons solidify the internal structure of each ring. For example, H-4 on the thiophene ring will show a two-bond correlation to C-5 and a three-bond correlation to C-2.

Diagram 3: Crucial ¹H-¹³C HMBC (long-range) correlations.
Proton (¹H) COSY Correlation (¹H) HSQC Correlation (¹³C) Key HMBC Correlations (¹³C)
H-3 H-4C-3C-2, C-5, CN
H-4 H-3C-4C-2, C-5
H-3' H-4'C-3'C-2', C-5'
H-4' H-3', H-5'C-4'C-2', C-5'
H-5' H-4'C-5'C-2', C-3', C-5

Table 2: Summary of key 2D NMR correlations confirming the structure of this compound.

Detailed Experimental Protocols

To ensure reproducibility and data integrity, the following generalized protocols for a modern 600 MHz spectrometer are provided.

¹H-¹H COSY (Correlation Spectroscopy)

The gradient-selected COSY (gCOSY) is preferred as it offers better artifact suppression.

  • Preparation: Acquire a standard high-resolution 1D ¹H spectrum. Optimize the spectral width (SW) and transmitter offset (o1p) to cover all proton signals.[10]

  • Parameter Setup: Load a standard gCOSY parameter set.[11]

  • Dimensions:

    • F2 (Direct): Use the same SW and o1p from the 1D ¹H spectrum. Set TD (time domain) to 2048 (2K) points.

    • F1 (Indirect): Set TD to 256-512 increments. The spectral width in F1 should match F2.

  • Acquisition: Set the number of scans (NS) to 2-8 per increment, depending on sample concentration. Set the number of dummy scans (DS) to 16.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation (xfb). The resulting spectrum can be symmetrized for easier interpretation.[10]

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The sensitivity-improved, gradient-selected HSQC with phase-sensitive editing (HSQCETGPSI) is recommended for its ability to distinguish CH/CH₃ from CH₂ signals.

  • Preparation: Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths (SW) and offsets (o1p, o2p) for both nuclei.[9][12]

  • Parameter Setup: Load a standard HSQCETGPSI parameter set.

  • Dimensions:

    • F2 (¹H): Set SW and o1p based on the ¹H spectrum. Set TD to 1024 (1K) points.

    • F1 (¹³C): Set SW and o2p to cover the full ¹³C chemical shift range (e.g., 0-160 ppm). Set TD to 128-256 increments.

  • Coupling Constant: The experiment is optimized for an average one-bond ¹JCH coupling constant, typically set to 145 Hz for aromatic systems.

  • Acquisition: Set NS to 4-16 per increment and DS to 16.

  • Processing: Apply a QSINE window function in both dimensions and perform Fourier transformation (xfb).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The gradient-selected HMBC is crucial for detecting long-range couplings.

  • Preparation: Use the same SW and offset parameters from the HSQC experiment.[13]

  • Parameter Setup: Load a standard gHMBC parameter set.

  • Dimensions:

    • F2 (¹H): Set TD to 2048 (2K) points.

    • F1 (¹³C): Set TD to 256-512 increments. The SW should cover the full ¹³C range, including quaternary carbons (e.g., 0-200 ppm).

  • Long-Range Coupling Delay: This is a critical parameter. The delay is optimized for a long-range nJCH coupling constant. A value of 8 Hz is a good starting point, as it covers a wide range of typical two- and three-bond couplings.[7][14]

  • Acquisition: HMBC is less sensitive than HSQC. Set NS to 16-64 per increment.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation (xfb). The spectrum is typically processed in magnitude mode.

Conclusion

The structural confirmation of this compound serves as a clear example of the power and necessity of a multi-pronged 2D NMR strategy. While 1D NMR lays the groundwork, it is the synergistic application of COSY, HSQC, and HMBC that provides the definitive, self-validating proof of structure required in modern chemical research. COSY maps the proton frameworks, HSQC links protons to their parent carbons, and HMBC assembles the complete molecular skeleton. By understanding the specific strengths and experimental rationale of each technique, researchers can approach complex structural challenges with confidence and precision.

References

  • Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In From Bench to Market: The Road to Safe and Effective Drugs (pp. 395-462). ResearchGate. [Link]

  • University of British Columbia. (n.d.). Step by Step Guide to COSY. UBC Chemistry NMR Facility. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2781-2815.
  • Virtual NMR Spectrometer. (n.d.). Simulating a COSY Experiment. [Link]

  • Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. [Link]

  • Yao, H., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications, 14(1), 1888. [Link]

  • IMSERC. (n.d.). TUTORIAL: ge-2D COSY EXPERIMENT. Northwestern University. [Link]

  • IMSERC. (n.d.). TUTORIAL: Phase-sensitive ge-2D HSQC EXPERIMENT. Northwestern University. [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. Northwestern University. [Link]

  • University of Illinois Chicago. (n.d.). Basic 2D NMR experiments. [Link]

  • University of California, Santa Cruz. (2010). H-C multiple-bond correlations: HMBC. [Link]

  • ResearchGate. (n.d.). The band-selective, constant-time HMBC sequence. [Link]

  • Spyros, A., & Dais, P. (2016). Basic 2D NMR experiments for the analysis of food components. Bio-protocol, 6(18), e1935.
  • Simpson, J. H. (2008). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-based Approach. Academic Press.
  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • Foroozandeh, M., et al. (2018). Practical aspects of real-time pure shift HSQC experiments. Magnetic Resonance in Chemistry, 56(8), 723-733.
  • Scribd. (n.d.). 2D NMR Spectros. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. [Link]

  • ResearchGate. (n.d.). depicts the 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic.... [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Sureshan, K. M. (2016). Basic 1H- and 13C-NMR Spectroscopy. Springer.
  • Dischler, B., & Englert, G. (1963). Analysis of A2B2 High-Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Wang, T., et al. (2021). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. Journal of the American Chemical Society, 143(25), 9497-9508.
  • Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 5-(Furan-2-yl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Furan-2-yl)thiophene-2-carbonitrile is a heteroaromatic compound that integrates furan, thiophene, and nitrile functional groups. This unique structure, while valuable in synthetic chemistry and materials science, presents a complex hazard profile that demands a rigorous and informed approach to its handling and disposal. This guide provides a detailed, step-by-step protocol for the safe management and disposal of this compound, designed for researchers, scientists, and drug development professionals. Our objective is to ensure your operational safety and maintain environmental integrity by explaining the causality behind each procedural step.

Hazard Assessment: A Synthesis of Functional Group Risks

  • Furan Moiety: Furan and its derivatives are known for their potential to form explosive peroxides upon exposure to air and light.[1] They are also flammable and can be toxic if inhaled, ingested, or absorbed through the skin.[2] Critically, the incineration of furan-containing compounds can generate highly toxic and environmentally persistent polychlorinated dibenzofurans (PCDFs).[3]

  • Thiophene Moiety: Thiophenes are generally flammable liquids and are considered harmful to aquatic organisms, potentially causing long-term adverse effects in the environment.[4][5] Animal studies with thiophene have shown tremors after prolonged exposure, and vapors can cause drowsiness and dizziness.[4]

  • Nitrile (-C≡N) Moiety: The nitrile group is a primary source of toxicity. Compounds containing this group can be toxic if swallowed, inhaled, or on contact with skin.[6] In the event of a fire or decomposition at high temperatures, they can release highly toxic gases such as nitrogen oxides and hydrogen cyanide.[7][8]

Based on this analysis, this compound must be treated as a flammable, toxic, and environmentally hazardous waste .

Table 1: Hazard Profile Summary based on Structural Analogs

Hazard Class Associated Functional Group(s) Potential Consequences & GHS Hazard Statements (Anticipated) Supporting References
Acute Toxicity Nitrile, Furan, Thiophene Harmful or toxic if swallowed, inhaled, or in contact with skin. (H301, H311, H331) [6][7][9]
Flammability Furan, Thiophene Flammable liquid and vapor. Vapors may form explosive mixtures with air. (H225/H227) [1][4][7]
Eye & Skin Irritation Nitrile, Thiophene Causes serious eye irritation and skin irritation. (H315, H319) [6][7][10]
Peroxide Formation Furan May form explosive peroxides upon prolonged storage, especially after exposure to air and light. [1]

| Aquatic Toxicity | Thiophene, Furan | Harmful to aquatic life with long-lasting effects. (H412) |[4][5] |

Immediate Safety & Handling Protocols

Prior to handling or preparing for disposal, the following safety measures are mandatory to mitigate exposure risks.

2.1. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical.

  • Hand Protection: Wear chemical-resistant gloves. While thin disposable nitrile gloves are common in labs, they offer only limited protection for brief contact. For extended handling or in case of a spill, consider double-gloving or using a thicker gauge glove. Always remove and discard gloves immediately after contamination.

  • Eye Protection: Chemical safety goggles are required at a minimum. For tasks with a higher splash risk, a full-face shield should be worn over the goggles.

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[2][11]

2.2. Engineering Controls

  • Chemical Fume Hood: This is the primary engineering control to minimize inhalation exposure. Ensure the sash is at the appropriate height to maintain proper airflow.

  • Ventilation: Work in a well-ventilated laboratory.[6] Ventilation equipment should be explosion-resistant due to the flammability risk.[4]

  • Ignition Sources: Prohibit all sources of ignition—including sparks, open flames, and hot surfaces—from the handling area.[2][7]

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Segregation This is the most critical step in preventing dangerous chemical reactions.[11]

  • Dedicated Waste Stream: Designate a specific hazardous waste container solely for this compound and materials contaminated with it (e.g., contaminated gloves, weigh boats, absorbent pads).

  • Avoid Mixing: DO NOT mix this waste with other chemical waste streams, particularly strong oxidizing agents, strong bases, or aqueous waste, unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[7]

Step 2: Waste Containerization

  • Select a Compatible Container: Use a container made of a material compatible with organic solvents and nitriles (e.g., a high-density polyethylene or glass bottle with a secure, tight-fitting lid).[1] The container must be in good condition, free from cracks or leaks.

  • Leave Headspace: Do not fill the container to more than 80% capacity. This headspace allows for vapor expansion and prevents spills or ruptures due to temperature changes.[11]

Step 3: Labeling Proper labeling is essential for the safety of all personnel, from the research lab to the final disposal facility.[11]

  • Mandatory Information: The label must be securely affixed to the container and clearly state:

    • The words "HAZARDOUS WASTE "

    • Full Chemical Name: "This compound "

    • Associated Hazards: "Toxic, Flammable, Irritant "

    • Approximate concentration and quantity of the waste.

    • Date of accumulation start.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Location: Store the sealed and labeled waste container in a designated SAA within your laboratory.

  • Secondary Containment: The SAA must provide secondary containment, such as a chemical-resistant tray or cabinet, capable of holding the entire volume of the largest container in case of a leak.[11]

  • Safe Environment: The SAA must be located away from heat, sparks, open flames, and high-traffic areas.[7][11]

Step 5: Final Disposal Pathway

  • Prohibited Actions: Never dispose of this chemical or its containers in the regular trash or down the sanitary sewer drain.[1][4][11] This can lead to environmental contamination, toxic exposures for sanitation workers, and potential ignition hazards in the plumbing system.[1]

  • Official Channels: Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][11] The standard and required method of disposal for this type of compound is high-temperature incineration in an EPA-permitted facility equipped with flue gas scrubbing to manage toxic byproducts.[2][12][13]

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial.

4.1. Minor Spill (Contained within a Fume Hood)

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use an inert absorbent material to contain the spill. A 1:1:1 mixture by weight of sodium carbonate, bentonite (clay cat litter), and sand is effective.[14]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[7]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.

  • Label and Store: Seal, label, and store the waste container in the SAA.

4.2. Major Spill (Outside of a Fume Hood)

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Isolate: Restrict access to the spill area and close doors.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Contact EHS: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Interim Storage & Final Disposal A Waste Generated (Pure compound, contaminated labware) B Isolate in Dedicated Hazardous Waste Container A->B Segregate Immediately C Use Compatible Container (<80% Full) B->C D Affix Hazardous Waste Label (Name, Hazards, Date) C->D E Store Sealed Container in SAA (Secondary Containment) D->E F Arrange Pickup via EHS or Licensed Contractor E->F Request Disposal G Transport to Permitted Facility (High-Temp Incineration) F->G Official Transfer

Caption: Decision workflow for handling chemical waste.

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5-(Furan-2-yl)thiophene-2-carbonitrile
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5-(Furan-2-yl)thiophene-2-carbonitrile

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